2-(1H-pyrazol-4-yl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-4-9-8(3-1)7-5-10-11-6-7/h5-6,8-9H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOKDKCXNOEKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306606-12-1 | |
| Record name | 2-(1H-pyrazol-4-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 1h Pyrazol 4 Yl Piperidine and Analogues
General Synthetic Strategies for Pyrazole-Piperidine Core Structures
The assembly of the pyrazole-piperidine scaffold is typically not a trivial process and often relies on well-established, sequential reactions. These strategies focus on the reliable construction of each heterocyclic ring either before or during the coupling process.
Multi-step synthesis provides a robust and adaptable framework for constructing complex molecules like 2-(1H-pyrazol-4-yl)piperidine. These approaches involve the sequential synthesis and modification of precursor molecules, allowing for controlled introduction of functional groups and stereocenters. A common strategy involves the synthesis of the individual pyrazole (B372694) and piperidine (B6355638) rings followed by their coupling.
For instance, a general multi-step pathway could begin with the synthesis of a suitably functionalized piperidine derivative. This can be followed by the construction of the pyrazole ring onto the piperidine scaffold or, more commonly, the coupling of a pre-synthesized pyrazole unit to the piperidine ring. An example of such a sequence involves the reductive amination of a pyrazole-4-carbaldehyde with a piperidine derivative, which forges the C-N bond connecting the two rings. researchgate.net
Another modular approach involves synthesizing a functionalized piperidine and a separate pyrazole precursor, which are then joined in a final key step. A three-step synthesis reported for a related isomer, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, highlights this principle: it involves a nucleophilic aromatic substitution, followed by hydrogenation of a pyridine (B92270) ring to form the piperidine, and subsequent iodination of the pyrazole. researchgate.net Similarly, a three-step protocol for related pyrazole-containing structures involves condensation to form the pyrazole ring, reduction of a nitro group to an amine, and subsequent amidation. afinitica.com These multi-step methods, often performed sequentially in a batchwise manner, are being adapted to continuous flow processes, which can streamline the synthesis of intermediates and final products. afinitica.comrsc.orgmit.edu
The construction of the core pyrazole-piperidine structure fundamentally relies on the efficient formation of one or both heterocyclic rings as key steps in the synthetic sequence.
Pyrazole Ring Synthesis: The most prevalent method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govnih.gov This method is highly versatile, allowing for the preparation of a wide variety of substituted pyrazoles by changing the substituents on either the hydrazine or the dicarbonyl component. nih.gov Alternative methods for pyrazole synthesis include:
1,3-Dipolar Cycloaddition: This reaction involves the cycloaddition of a diazoalkane to an alkyne or alkene, providing a powerful tool for constructing the five-membered ring. nih.govthieme.de
Reaction with α,β-Unsaturated Ketones: Hydrazine can react with α,β-unsaturated ketones to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazole. nih.govyoutube.com
Piperidine Ring Synthesis: The piperidine ring is most commonly synthesized via the catalytic hydrogenation of a corresponding pyridine precursor. This method is highly effective and widely used due to the commercial availability of a vast array of substituted pyridines. mdpi.comwhiterose.ac.uknih.gov The reduction can be achieved using various catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. mdpi.com Other cyclization techniques to form the piperidine ring include intramolecular hydroalkenylation of 1,6-ene-dienes and reductive hydroamination/cyclization cascades of alkynes. mdpi.com
The following table summarizes common ring formation techniques for the individual heterocyclic cores.
| Heterocycle | Synthetic Method | Precursor Molecules | Key Features |
| Pyrazole | Knorr Cyclocondensation | Hydrazine derivative, 1,3-Dicarbonyl compound | Highly versatile, widely used for substituted pyrazoles. nih.govnih.gov |
| 1,3-Dipolar Cycloaddition | Diazo compound, Alkyne/Alkene | Forms the ring in a single step with high atom economy. nih.govthieme.de | |
| From α,β-Unsaturated Ketones | Hydrazine derivative, α,β-Unsaturated Ketone | Forms a pyrazoline intermediate, followed by oxidation. nih.gov | |
| Piperidine | Catalytic Hydrogenation | Substituted Pyridine | High yields, wide availability of starting materials. mdpi.comwhiterose.ac.uk |
| Diene Cyclization | 1,6-ene-dienes | Enantioselective methods available using chiral catalysts. mdpi.com | |
| Reductive Cyclization | Halogenated Amides, Amino-aldehydes | One-pot cascade reactions for rapid assembly. mdpi.com |
Advanced Synthetic Reactions and Techniques
Nucleophilic substitution is a fundamental reaction for forming the bond between the pyrazole and piperidine rings. This can be achieved in two primary ways: either the piperidine nitrogen acts as the nucleophile attacking an electrophilic pyrazole, or a pyrazole nitrogen acts as the nucleophile attacking an electrophilic piperidine.
In the first scenario, a halogenated pyrazole (e.g., 4-bromo-1H-pyrazole) can serve as an electrophile. The piperidine nitrogen atom attacks the carbon bearing the halogen, displacing the halide and forming a C-N bond. This reaction is often facilitated by a base and may require heating. The reactivity of pyrazoles toward nucleophilic substitution depends on the position of the leaving group, with electron-deficient centers being more susceptible to attack. imperial.ac.uk
Alternatively, the pyrazole nitrogen can act as a nucleophile. For example, pyrazole can react with a piperidine derivative bearing a good leaving group at the 2-position. A related strategy has been demonstrated in the synthesis of an isomer where pyrazole displaces a chlorine atom from 4-chloropyridine (B1293800) in a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for forming C-N and C-C bonds in modern synthesis. acs.org These reactions are particularly well-suited for linking two heterocyclic fragments like pyrazole and piperidine.
The Buchwald-Hartwig amination is a premier method for forming the C4-N1 bond between a pyrazole and a piperidine. This reaction couples an amine (piperidine) with an aryl or heteroaryl halide (e.g., 4-bromo-1H-pyrazole) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. researchgate.net This approach is valued for its high functional group tolerance and its ability to be performed under relatively mild conditions. researchgate.net
While the target compound has a C-C linkage, C-C cross-coupling reactions like the Suzuki or Negishi couplings are instrumental in synthesizing analogues where the piperidine ring is attached to the pyrazole via a carbon-carbon bond. For example, a Negishi cross-coupling can be used to react a 4-iodopyrazole (B32481) with an organozinc reagent derived from piperidine to form a C-C bond. beilstein-journals.org These methods demonstrate the broad utility of cross-coupling in constructing diverse pyrazolyl piperidine architectures.
The table below outlines key cross-coupling reactions applicable to this synthesis.
| Reaction Name | Bond Formed | Pyrazole Substrate | Piperidine Substrate | Typical Catalyst/Ligand |
| Buchwald-Hartwig Amination | C(pyrazole)-N(piperidine) | 4-Halo-1H-pyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos researchgate.net |
| Negishi Coupling | C(pyrazole)-C(piperidine) | 4-Iodopyrazole | Organozinc halide of piperidine | Palladium catalyst beilstein-journals.org |
| Suzuki Coupling | C(pyrazole)-C(piperidine) | 4-Boronic acid/ester pyrazole | 2-Halopiperidine | Palladium catalyst |
Controlling regioselectivity is critical when synthesizing substituted heterocycles, as different isomers can possess vastly different biological activities. The synthesis of this compound requires precise control over the points of attachment on both rings.
Regioselectivity in Pyrazole Synthesis: When using unsymmetrical 1,3-dicarbonyl compounds in a Knorr synthesis with hydrazine, a mixture of two regioisomeric pyrazoles can be formed. nih.gov The reaction outcome can be influenced by the steric and electronic properties of the substituents and by the reaction conditions (e.g., pH). nih.gov Similarly, 1,3-dipolar cycloaddition reactions can also yield mixtures of isomers, although certain protocols have been developed to achieve high regioselectivity. thieme.de
Regioselectivity in Ring Linkage: The most straightforward way to ensure the correct connectivity between the pyrazole C4 and piperidine C2 is to use starting materials where the reactive sites are pre-defined. For instance, a cross-coupling strategy would start with a 4-halopyrazole and a 2-functionalized piperidine (or vice versa). This "pre-functionalization" approach bypasses the issue of regioselectivity during the key bond-forming step. For example, using 4-bromo-1H-pyrazole as a starting material ensures that any subsequent coupling reaction will occur at the C4 position of the pyrazole ring. researchgate.net The challenge is then shifted to the regioselective synthesis of the functionalized precursors themselves.
Improved Ring Opening Reactions in Pyrazolyl Piperidine Synthesis
The synthesis of pyrazolyl piperidine scaffolds can be effectively achieved through the strategic ring opening of cyclic precursors, particularly epoxides. An efficient and practical method for creating optically pure β-pyrazole-substituted alcohols involves the asymmetric ring-opening of meso-epoxides using pyrazole derivatives as the nucleophile. nih.gov This reaction demonstrates high levels of enantioselectivity and yield, often catalyzed by a chiral complex. For instance, in the presence of just 1 mol % of an N,N'-dioxide-Scandium(III) triflate complex, meso-epoxides react with pyrazoles to afford the desired products with excellent outcomes. nih.gov This methodology is robust enough to be applied to mixtures of cis- and trans-stilbene (B89595) oxides, showcasing its potential utility. nih.gov
Another relevant strategy involves the regioselective alkylation of pyrazoles with reagents like oxiran-2-ylmethyl derivatives. nih.gov This initial step introduces a reactive epoxide ring onto the pyrazole core. The subsequent ring-opening of this oxirane with various amines can lead to the formation of novel heterocyclic systems, such as pyrazolo[1,5-a] ijcpa.innih.govdiazepin-4-ones, through a direct cyclization sequence. nih.gov These reactions highlight the versatility of the epoxide ring-opening strategy in building complex molecular architectures centered around a pyrazole nucleus.
Table 1: Catalytic Asymmetric Ring Opening of meso-Epoxides with Pyrazole
| Substrate | Catalyst System | Nucleophile | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| meso-Epoxides (general) | 1 mol % N,N'-dioxide-Sc(OTf)₃ complex | Pyrazole | High | Excellent | nih.gov |
| cis/trans-Stilbene Oxide Mixture | N,N'-dioxide-Sc(OTf)₃ complex | Pyrazole | Good | High | nih.gov |
Acylation and Heterocyclization Routes for Pyrazolyl Piperidine Frameworks
Acylation serves as a fundamental step in the functionalization of the pyrazolyl piperidine core, enabling the introduction of diverse substituents and facilitating subsequent heterocyclization reactions. This approach is crucial for building more complex derivatives and exploring structure-activity relationships. A common strategy involves the acylation of an amino group present on a pre-formed pyrazole-fused piperidine ring system.
For example, in the synthesis of novel pyrazole-fused piperidine derivatives, a key intermediate such as 5-allyl-7,7-difluoro-2-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-6-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]pyridine-3-amine can be acylated. ijcpa.in The reaction is typically performed by treating the amine with an appropriate acid chloride in a suitable base, such as pyridine, often at reduced temperatures (e.g., 0 °C) to control reactivity. ijcpa.in Following the acylation, the reaction mixture is worked up, and the crude product is purified, commonly by column chromatography, to yield the pure acylated product. ijcpa.in This amide-forming reaction is a versatile method for elaborating the core structure, paving the way for the synthesis of a library of compounds with varied functionalities. ijcpa.in
Mannich Reactions in Pyrazolyl Piperidine Derivative Synthesis
The Mannich reaction is a powerful and versatile tool in organic synthesis, widely used for the construction of pyrazolyl piperidine derivatives. derpharmachemica.com This multicomponent reaction typically involves the aminoalkylation of an acidic proton located on a pyrazole ring with formaldehyde (B43269) and a secondary amine, such as piperidine. derpharmachemica.comajchem-a.com These reactions are valuable for synthesizing N-methyl derivatives and various drug molecules, producing intermediates known as Mannich bases. derpharmachemica.comresearchgate.net
Several variations of the Mannich reaction have been developed to synthesize a wide array of biologically active compounds. For instance, one-pot condensation reactions of an aldehyde, a secondary amine like piperidine, and a terminal alkyne can produce various propargylamines. ajchem-a.com In other examples, pyrazolone (B3327878) precursors are condensed with isatin (B1672199) and then subjected to a Mannich reaction with cyclic secondary amines (e.g., piperidine, morpholine) in the presence of formaldehyde to yield the corresponding Mannich bases in excellent yields. derpharmachemica.com
Furthermore, the nitro-Mannich reaction, also known as the aza-Henry reaction, provides a versatile route to piperidine precursors. This reaction involves the combination of a nitroalkane and an imine to form a β-nitroamine, which is a crucial intermediate for the synthesis of various bioactive compounds and natural products. researchgate.netmdpi.com The diastereoselective Mannich reaction between functionalized acetals and imines can be used to control the stereochemistry of the resulting piperidines, which is retained during a subsequent reductive cyclization step. mdpi.com
Table 2: Variants of the Mannich Reaction in Pyrazolyl Piperidine Synthesis
| Reaction Type | Reactants | Key Intermediate/Product | Significance | Reference |
|---|---|---|---|---|
| Classic Mannich Reaction | Pyrazole, Formaldehyde, Piperidine | Mannich Base | Synthesis of N-alkylated pyrazole derivatives. | derpharmachemica.comderpharmachemica.com |
| Ternary Mannich Reaction | Aldehyde, Piperidine, Terminal Alkyne | Propargylamines | Construction of functionalized side chains. | ajchem-a.com |
| Nitro-Mannich (Aza-Henry) | Nitroalkane, Imine | β-Nitroamine | Versatile precursor for piperidine ring synthesis. | researchgate.netmdpi.com |
Enantioselective Synthesis and Chiral Resolution of Pyrazolyl Piperidine Derivatives
Catalytic Asymmetric Approaches for Enantioenriched Pyrazolyl Piperidines
The development of catalytic asymmetric methods provides a direct and efficient pathway to enantioenriched piperidine derivatives, avoiding the need for chiral auxiliaries or resolutions. researchgate.net One prominent strategy is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. nih.govacs.org This approach involves a three-step process: (i) the partial reduction of a pyridine starting material, (ii) a highly regio- and enantioselective Rh-catalyzed asymmetric reductive Heck reaction with an aryl, heteroaryl, or vinyl boronic acid, and (iii) a final reduction step to furnish the enantioenriched 3-substituted piperidine. nih.govacs.org This method exhibits broad functional group tolerance and has been successfully applied to the formal syntheses of clinically relevant molecules like Preclamol and Niraparib. nih.govacs.org
Another effective approach is the catalytic enantioselective hydrogenation of pyridine derivatives. nih.gov Due to the aromaticity of pyridine, direct hydrogenation is challenging. This hurdle can be overcome by using N-iminopyridinium ylides as substrates. These ylides exhibit enhanced reactivity, allowing for efficient hydrogenation under asymmetric conditions. Modification of the catalyst's electronic properties through ligand optimization is key to achieving high enantiomeric excesses in the resulting substituted piperidines. nih.gov These catalytic strategies represent powerful tools for accessing chiral piperidine-containing compounds. researchgate.net
Table 3: Comparison of Catalytic Asymmetric Methods for Piperidine Synthesis
| Method | Catalyst System | Substrate | Key Features | Enantioselectivity | Reference |
|---|---|---|---|---|---|
| Asymmetric Reductive Heck Reaction | Rhodium complex with chiral ligand | Dihydropyridine derivative, Boronic acid | Three-step process; broad scope. | Excellent (up to 99% ee) | nih.govacs.org |
| Asymmetric Hydrogenation | Chiral metal catalyst | N-Iminopyridinium ylide | Overcomes pyridine aromaticity; ligand-dependent. | Good | nih.gov |
Chiral Preparative HPLC for Pyrazolyl Piperidine Enantiomer Separation
For racemic mixtures of pyrazolyl piperidine derivatives, chiral preparative High-Performance Liquid Chromatography (HPLC) is an indispensable technique for isolating pure enantiomers. ijcpa.innih.gov This method is crucial for both analytical monitoring of asymmetric reactions and for obtaining sufficient quantities of each enantiomer for further studies. researchgate.net The success of the separation relies heavily on the choice of the chiral stationary phase (CSP).
Polysaccharide-based CSPs, particularly those derived from carbamylated amylose (B160209) and cellulose, are the most widely used and versatile for this purpose. nih.govnih.gov Columns such as Lux Cellulose-2 and Lux Amylose-2 have demonstrated superior chiral recognition abilities for pyrazole derivatives. nih.gov The choice of mobile phase, or elution mode, significantly impacts the separation efficiency. Normal-phase elution (e.g., n-hexane/ethanol) often provides high resolution, making it suitable for preparative scale-up, while polar organic modes (e.g., ethanol, acetonitrile) can offer shorter run times, which is beneficial for high-throughput analytical screening. nih.govresearchgate.net For larger scale separations, Supercritical Fluid Chromatography (SFC) is emerging as a more efficient alternative to HPLC, offering faster separations and reduced solvent consumption. chromatographyonline.com
Table 4: Chiral Stationary Phases for Pyrazole/Piperidine Enantiomer Separation
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Lux Cellulose-2 (Cellulose-based) | Polar Organic (e.g., Ethanol) | Fast analysis times, sharp peaks. nih.gov | May have lower resolution than amylose for some compounds. | nih.govresearchgate.net |
| Lux Amylose-2 (Amylose-based) | Normal Phase (e.g., n-Hexane/Ethanol) | Excellent resolution. nih.gov | Longer analysis times. nih.gov | nih.govresearchgate.net |
| (R,R) or (S,S) Whelk-O1 | HPLC or SFC conditions | Good performance in both HPLC and SFC. chromatographyonline.com | Selectivity is compound-dependent. | chromatographyonline.com |
Large-Scale Synthesis and Process Optimization for Key Pyrazolyl Piperidine Intermediates
Transitioning a synthetic route for a key pyrazolyl piperidine intermediate from a laboratory setting to a large-scale industrial process presents significant challenges, including cost, safety, and scalability of reagents and reaction conditions. nih.govresearchgate.net Process optimization is critical to ensure the synthesis is efficient, robust, and economically viable. A key aspect of this optimization is the selection of inexpensive, commercially available starting materials. nih.gov
An optimized synthesis often involves a multi-step procedure where each step is carefully refined. For example, in the synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key pharmaceutical intermediate, an optimized Strecker-type condensation was developed from 1-benzylpiperidin-4-one, followed by selective hydrolysis, esterification, acylation, and a final, near-quantitative catalytic N-debenzylation. researchgate.net
Table 5: Strategies for Large-Scale Synthesis Optimization
| Optimization Strategy | Example Application | Impact | Reference |
|---|---|---|---|
| Statistical Design of Experiments (e.g., Box-Behnken) | Synthesis of Fexuprazan intermediate | Systematically improved yield (to ~70%) and purity (>99%). | nih.gov |
| Reagent Selection for Scalability | Use of TBAF instead of Cs₂CO₃ in IMAMR | Improved solubility and handling for large-scale reactions. | nih.gov |
| Step-wise Process Refinement | Synthesis of a functionalized piperidine intermediate | Optimized each step from condensation to final debenzylation for high overall efficiency. | researchgate.net |
| Use of Inexpensive Starting Materials | Using sodium p-tolylsulfinate for Fexuprazan intermediate | Reduces overall cost of the final product. | nih.gov |
Biological Activities and Pharmacological Profiles of Pyrazolyl Piperidine Compounds
Anti-Infective and Antiviral Activities
The fusion of pyrazole (B372694) and piperidine (B6355638) rings has generated a class of heterocyclic compounds with significant potential in medicinal chemistry. researchgate.netglobalresearchonline.netmdpi.com The pyrazole nucleus is a well-established pharmacophore present in numerous therapeutic agents, while the piperidine moiety is a common scaffold in many pharmaceuticals and natural alkaloids. mdpi.commdpi.com The combination of these two rings in the form of pyrazolyl piperidine derivatives has led to the discovery of compounds with a wide range of biological activities, particularly in the realm of anti-infective and antiviral agents. nih.govresearchgate.net
A notable area of investigation for pyrazolyl piperidine compounds is their activity against the Human Immunodeficiency Virus Type 1 (HIV-1). Research has revealed that compounds with a pyrazole-piperidine core can exhibit complex polypharmacology, acting on multiple targets in the HIV-1 lifecycle simultaneously. nih.govresearchgate.netnih.gov This multi-target approach is a compelling strategy in antiretroviral research, as it may reduce the number of drugs required in therapy and potentially combat the development of drug resistance. nih.gov
One lead compound, identified as a pyrazole-piperidine derivative, has demonstrated a unique triple-action mechanism against HIV-1. nih.govresearchgate.netnih.gov It concurrently inhibits the viral enzyme reverse transcriptase and blocks viral entry by antagonizing two different host cell co-receptors, CCR5 and CXCR4. nih.govresearchgate.net
Certain pyrazolyl piperidine derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, distinct from the active site, inducing a conformational change that disrupts its catalytic activity. nih.govmdpi.com
A specific pyrazole-piperidine compound, referred to as compound 3 in one study, was shown to inhibit isolated HIV-1 reverse transcriptase. nih.govresearchgate.net To confirm this mechanism of action, the compound was tested against an NNRTI-resistant viral strain containing the K103N/Y181C mutations. The antiviral activity of compound 3 decreased significantly against this mutant strain, a characteristic feature of NNRTIs. nih.govresearchgate.net This suggests that the compound binds to the well-known NNRTI binding pocket on the HIV-1 RT. nih.gov The antiviral activity of this compound in peripheral blood mononuclear cells (PBMCs) likely reflects this NNRTI-based mechanism. nih.govresearchgate.net
In addition to targeting a viral enzyme, pyrazolyl piperidine compounds have been developed as antagonists of host chemokine receptors used by HIV-1 for entry into cells. nih.govnih.gov The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of macrophage-tropic (M-tropic) strains of HIV-1. nih.govnih.gov
Modifications to a lead pyrazole compound resulted in a potent CCR5 antagonist, compound 9 , which demonstrated good in vitro antiviral activity against HIV-1. nih.gov Similarly, the multi-target pyrazole-piperidine compound 3 was also found to inhibit CCR5-mediated M-tropic viral entry. nih.govresearchgate.netnih.gov This dual action on both host and viral targets represents a significant advancement in the design of anti-HIV agents. nih.gov
The C-X-C chemokine receptor type 4 (CXCR4) is another G-protein coupled receptor that serves as a co-receptor for T-cell line-tropic (T-tropic) HIV-1 strains. nih.govnih.gov The development of CXCR4 antagonists has been pursued as a therapeutic strategy, although some have been discontinued (B1498344) due to off-target effects. nih.gov
The pyrazole-piperidine compound 3 exhibits a third mechanism of action by inhibiting CXCR4-based viral entry. nih.govresearchgate.netnih.gov This compound demonstrated inhibitory activity against an HIV-2 strain that utilizes CXCR4 for entry, further supporting this mechanism, as NNRTIs are inactive against HIV-2. nih.gov Notably, this inhibition occurs without displacing the native chemokine ligand, stromal cell-derived factor-1 (SDF-1), indicating a unique pharmacological profile. nih.govresearchgate.net This suggests the compound binds to a site on the CXCR4 receptor that blocks HIV-1 interaction but does not interfere with the natural ligand's binding, which could potentially avoid off-target effects seen with other CXCR4 antagonists. nih.gov
| Target/Assay | Viral Strain/Cell Type | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| CCR5-tropic HIV-1 | MAGI cells | 1.7 | nih.gov |
| CXCR4-tropic HIV-1 | MAGI cells | 1.5 | nih.gov |
| CCR5-tropic HIV-1 | PBMC cells | 0.080 | nih.gov |
| CXCR4-tropic HIV-1 | PBMC cells | 0.057 | nih.gov |
| CXCR4-tropic HIV-2 | PBMC cells | 0.12 | nih.gov |
Derivatives of both pyrazole and piperidine have been extensively studied for their antibacterial and antimicrobial activities against a range of pathogens. mdpi.comnih.govbiomedpharmajournal.org Research into piperidine derivatives has shown activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For instance, certain novel piperidine compounds exhibited strong inhibitory activity against bacteria such as Bacillus cereus, Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. academicjournals.org
Similarly, the pyrazole scaffold is a core component of many compounds with demonstrated antibacterial properties. mdpi.comnih.govjocpr.com Various synthesized pyrazole derivatives have shown good activity against strains like S. aureus, Bacillus subtilis, E. coli, and Pseudomonas aeruginosa. mdpi.com One study found that a 5-(benzofuran-2-yl)-pyrazole-3-carbohydrazide derivative displayed larger zones of inhibition against Bacillus subtilis than the standard drug amoxicillin. meddocsonline.org Another series of pyrazole derivatives showed good inhibitory effects against several Candida species. meddocsonline.org
| Compound Class | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| Piperidine Derivative (Compound 2) | Staphylococcus aureus | Good activity compared to chloramphenicol | biointerfaceresearch.com |
| Piperidine Derivative (Compound 6) | Bacillus cereus, E. coli, S. aureus | Strongest inhibitory activity among tested compounds | academicjournals.orgresearchgate.net |
| Pyrazole Derivatives (Compounds 158-161) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Excellent activity compared to ceftriaxone | mdpi.com |
| 5-(Benzofuran-2-yl)-pyrazole-3-carbohydrazide | Bacillus subtilis | Greater inhibition than amoxicillin | meddocsonline.org |
The broad biological profile of pyrazolyl piperidine compounds also extends to antifungal and antimalarial activities.
Antifungal Properties
The pyrazole moiety is present in several commercial fungicides used for plant protection. nih.gov Numerous studies have confirmed the antifungal potential of novel pyrazole derivatives against a variety of fungi. mdpi.comnih.govnih.gov For example, a series of pyrazole carboxamides displayed remarkable antifungal activity, and an isoxazolol pyrazole carboxylate derivative showed significant activity against Rhizoctonia solani, a plant pathogenic fungus. nih.gov Likewise, certain piperidine derivatives have shown varying degrees of inhibition against fungi such as Aspergillus niger, Aspergillus flavus, and Candida albicans. academicjournals.orgresearchgate.net However, in the same study, the tested piperidine compounds showed no activity against Fusarium verticilliodes or Penicillium digitatum. academicjournals.orgresearchgate.net
| Compound Class | Fungal Strain | Observed Activity | Reference |
|---|---|---|---|
| Piperidine Derivatives (Compounds 5, 6, 9, 10) | Aspergillus niger, Candida albicans | Varying degrees of inhibition | academicjournals.orgresearchgate.net |
| Isoxazolol Pyrazole Carboxylate (Compound 7ai) | Rhizoctonia solani | EC50 value of 0.37 µg/mL | nih.gov |
| Pyrazole Derivative (Compound 1v) | Fusarium graminearum | EC50 value of 0.0530 µM | nih.gov |
Antimalarial Properties
Malaria remains a significant global health issue, and the search for new therapeutic agents is ongoing. Both pyrazole and piperidine scaffolds are found in compounds with antimalarial activity. researchgate.netmdpi.com A library of 1,4-disubstituted piperidine analogs yielded compounds that were highly active against Plasmodium falciparum. researchgate.net Pyrazole-containing compounds have also shown promise as antimalarial agents. nih.govnih.gov A series of 5-anilino-3-(hetero)arylpyrazoles were identified with micromolar IC50 values against both chloroquine-sensitive and chloroquine-resistant Plasmodium strains. mdpi.com Furthermore, some hydrazine-coupled pyrazole derivatives have demonstrated desirable dual antimalarial and antileishmanial effects, showing significant suppression of parasitemia in mice infected with Plasmodium berghei. nih.govnih.gov
| Compound Class | Parasite Strain | Observed Activity | Reference |
|---|---|---|---|
| 1,4-Disubstituted Piperidine Analogs | Plasmodium falciparum 3D7 | Highly active (IC50 < 1 µM) | researchgate.net |
| 5-Anilino-3-arylpyrazoles (Compounds 2b,e,k,l) | P. falciparum (chloroquine-sensitive & resistant) | Micromolar IC50 values | mdpi.com |
| Hydrazine-coupled Pyrazole Derivative (Compound 15) | Plasmodium berghei (in vivo) | 90.4% suppression of parasitemia | nih.gov |
Antitubercular Activity
The pyrazole nucleus is a promising scaffold for the development of new antitubercular agents. researchgate.net Research has shown that pyrazole derivatives can exhibit potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. researchgate.netjapsonline.com The mechanism of action for some pyrazole-based compounds involves the inhibition of cell wall synthesis. researchgate.net
The structure-activity relationship is critical, with studies indicating that an appropriately substituted pyrazole moiety is essential for maintaining antitubercular potency. nih.gov In a study of novel pyrazole-4-carboxamide derivatives, several compounds demonstrated significant activity against the Mtb H37Rv strain. japsonline.com For instance, certain substitutions on the carboxamide moiety led to compounds with notable minimum inhibitory concentrations (MIC). japsonline.com The critical nature of the pyrazole ring was highlighted when its replacement with other five-membered rings like triazole or imidazole (B134444) resulted in a considerable loss of potency. nih.gov
| Compound | Target Strain | MIC (μg/ml) |
|---|---|---|
| Compound 5e | Mtb H37Rv (ATCC 27294) | 3.12 |
| Compound 5g | Mtb H37Rv (ATCC 27294) | 6.25 |
| Compound 5m | Mtb H37Rv (ATCC 27294) | 6.25 |
| Compound 5h | Mtb H37Rv (ATCC 27294) | 12.5 |
| Isoniazid (Reference) | Mtb H37Rv (ATCC 27294) | 0.36 |
| Pyrazinamide (Reference) | Mtb H37Rv (ATCC 27294) | 25 |
Table 1. Antitubercular activity of selected pyrazole-4-carboxamide derivatives against Mycobacterium tuberculosis H37Rv. Data sourced from japsonline.com.
Antiamoebic Activity
Derivatives of pyrazole, particularly pyrazolines, have been investigated for their efficacy against Entamoeba histolytica, the protozoan parasite responsible for amoebiasis. nih.govresearchgate.net Several studies have demonstrated that synthetic pyrazoline compounds can inhibit the growth of the HM1:IMSS strain of E. histolytica in vitro. nih.govresearchgate.net
In one study, new 1-N-substituted thiocarbamoyl-3,5-diphenyl-2-pyrazoline derivatives were synthesized and evaluated. researchgate.net The results indicated that complexation of these pyrazoline derivatives with Palladium(II) enhanced their antiamoebic activity compared to the ligands alone. researchgate.net Another study on thiocarbamoyl bis-pyrazoline derivatives found that compounds with electron-withdrawing groups on an attached phenyl ring were particularly active. nih.gov Notably, several of these synthesized compounds exhibited lower IC50 values than metronidazole, a standard drug used to treat amoebiasis, indicating a higher potency. researchgate.netresearchgate.net
| Compound Class/Derivative | Target Strain | IC50 Range (μM) |
|---|---|---|
| Thiocarbamoyl bis-pyrazoline derivatives | E. histolytica (HM1:IMSS) | 1.1 - 5.34 |
| Pd(II) complexes of pyrazoline derivatives | E. histolytica (HM1:IMSS) | 0.42 - 2.24 |
| 3,7-dimethyl-pyrazolo[3,4-e] nih.govrjpbr.comnih.govtriazin-4-yl thiosemicarbazide (B42300) derivatives | E. histolytica | 0.81 - 7.31 |
| Metronidazole (Reference Drug) | E. histolytica (HM1:IMSS) | ~1.8 |
Table 2. Antiamoebic activity of various pyrazole derivatives against Entamoeba histolytica. Data sourced from nih.govresearchgate.netresearchgate.net.
Anti-Inflammatory and Analgesic Effects
The pyrazole scaffold is a well-established core in many anti-inflammatory drugs, such as celecoxib (B62257). rjpbr.comnih.gov Compounds incorporating pyrazole and piperidine or piperazine (B1678402) moieties have been extensively studied for their potential to mitigate inflammation and pain. rjpbr.comnih.gov
General Anti-Inflammatory Potential
Pyrazole derivatives have demonstrated significant anti-inflammatory effects in various preclinical models. nih.govmdpi.com For example, the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) was shown to reduce paw edema induced by carrageenan. nih.gov This effect was associated with a reduction in cell migration and lower levels of the pro-inflammatory cytokines TNF-α and IL-1β in pleural exudate. nih.gov
Furthermore, pyrazole-pyridazine hybrids have been designed as selective cyclooxygenase-2 (COX-2) inhibitors. rsc.orgnih.gov Certain derivatives were found to be more potent and selective for COX-2 than the reference drug celecoxib. nih.gov These compounds also effectively inhibited the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin-E2 (PGE-2) in lipopolysaccharide (LPS)-stimulated macrophages. rsc.orgnih.gov
| Compound Class/Derivative | In Vitro/In Vivo Model | Key Findings |
|---|---|---|
| LQFM182 (Piperazine derivative) | Carrageenan-induced paw edema & pleurisy | Reduced edema, cell migration, TNF-α, and IL-1β levels. nih.gov |
| Pyrazole-pyridazine hybrids (5f, 6f) | In vitro COX-1/COX-2 inhibition assay | Higher COX-2 inhibitory action than celecoxib (IC50 = 1.50 and 1.15 μM). rsc.orgnih.gov |
| N-pyridin-2-yl sulfonamide derivative (11n) | LPS-induced RAW 264.7 macrophages | Highest ability to inhibit prostaglandin (B15479496) E2 production. nih.gov |
Table 3. Anti-inflammatory activity of selected pyrazole derivatives.
Analgesic and Antipyretic Properties
In addition to their anti-inflammatory effects, many pyrazole-based compounds exhibit significant analgesic properties. nih.govresearchgate.net The compound LQFM182, for instance, demonstrated anti-nociceptive activity by decreasing the number of writhings induced by acetic acid in a dose-dependent manner and reducing paw licking time in the formalin test. nih.gov Other studies have utilized hot plate and tail flick tests to confirm the analgesic potential of new pyrazole derivatives, with some compounds showing efficacy comparable to standard drugs like Pentazocine. nih.govresearchgate.net
Myeloperoxidase (MPO) Inhibition
Myeloperoxidase (MPO) is an enzyme implicated in chronic inflammatory diseases. nih.gov The design of MPO inhibitors represents a therapeutic strategy for these conditions. Research into pyrazole-derived inhibitors has yielded potent compounds. nih.gov Structure-activity relationship (SAR) exploration of substituted pyrazoles led to the identification of a piperidine derivative, compound 17, which inhibited hypochlorous acid (HOCl) production from activated neutrophils with an IC50 value of 2.4 μM and demonstrated selectivity against thyroid peroxidase (TPO). nih.gov The piperazine compound LQFM182 also reduced MPO activity in a carrageenan-induced pleurisy model. nih.gov The mechanism of inhibition for some drugs involves promoting the formation of Compound II, an inactive redox intermediate of MPO. bohrium.com
Central Nervous System (CNS) Activities
Derivatives combining pyrazole and piperazine/piperidine rings have shown promising activities within the central nervous system, including anxiolytic and antidepressant-like effects. nih.govresearchgate.net
A notable example is the piperazine derivative 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192). nih.gov In behavioral tests with mice, this compound demonstrated both anxiolytic-like and antidepressant-like activities. nih.gov Further investigation into its mechanism revealed that these effects are mediated by the serotonergic system and, for the anxiolytic activity, also the benzodiazepine (B76468) site of the GABAA receptor. nih.govresearchgate.net
Additionally, pyrazol-4-yl-pyridine derivatives have been identified as subtype-selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4 (M₄). nih.gov The M₄ receptor is a target for treating CNS disorders such as schizophrenia. These compounds were shown to enhance the binding and functional activity of acetylcholine at the M₄ receptor, indicating their potential as therapeutic agents for neurological and psychiatric conditions. nih.gov
| Compound | Observed Activity | Mechanism/Target |
|---|---|---|
| LQFM192 | Anxiolytic-like & Antidepressant-like | Modulation of serotonergic and GABAergic pathways. nih.govresearchgate.net |
| Pyrazol-4-yl-pyridine derivatives | Positive Allosteric Modulation | Muscarinic acetylcholine receptor M4 (M₄). nih.gov |
Table 4. Central Nervous System activities of pyrazolyl piperidine/piperazine derivatives.
Antipsychotic and Antianxiety Properties
While direct studies on the antipsychotic properties of 2-(1H-pyrazol-4-yl)piperidine are not extensively available in the current literature, the broader class of pyrazole derivatives has shown promise in this area. For instance, the pyrazole nucleus is a key component in the antipsychotic agent CDPPB. The structural similarity of pyrazolyl piperidine compounds to known antipsychotic drugs suggests that this chemical scaffold may serve as a valuable template for the design of novel antipsychotic agents. The piperidine and piperazine rings are common features in many antipsychotic drugs, where they are thought to contribute to the modulation of dopamine (B1211576) and serotonin (B10506) receptors, key targets in the treatment of psychosis.
In the realm of anxiolytic activity, derivatives of pyrazolyl piperazine have demonstrated notable effects. One such compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), has been shown to exhibit anxiolytic-like activity in preclinical models. In studies involving the elevated plus maze and light-dark box tests, LQFM032 increased the time spent in and entries into the open arms and the light area, respectively, indicative of reduced anxiety. This effect was found to be mediated through the benzodiazepine site on the GABAA receptor and nicotinic pathways.
Antidepressant Effects
The potential antidepressant effects of pyrazolyl piperidine and piperazine derivatives have also been a subject of investigation. The compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192) demonstrated antidepressant-like activity in the forced swimming test in mice. jbclinpharm.org This activity was suggested to be mediated by the serotonergic system. jbclinpharm.org Another derivative, 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (PPMP), also showed antidepressant-like effects, which were proposed to involve both serotonergic and catecholaminergic systems. mdpi.com
Neuroprotective Potentials
The neuroprotective potential of pyrazole-containing compounds has been explored in various contexts. While specific studies on this compound are limited, related structures have been investigated for their ability to protect neurons from damage. For example, a series of N-propananilide derivatives bearing a pyrazole ring demonstrated neuroprotective activity against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in a cellular model. nih.gov This protection was associated with a decrease in the levels of the pro-apoptotic protein Bax and caspase-3 activation. nih.gov These findings suggest that the pyrazole moiety could be a valuable component in the design of neuroprotective agents.
Cannabinoid Receptor (CB1) Antagonism
A significant area of research for pyrazole derivatives has been their activity as antagonists of the cannabinoid CB1 receptor. The well-known CB1 receptor antagonist, Rimonabant (SR141716A), features a pyrazole core with a piperidinyl-carboxamide substituent. jbclinpharm.orgacs.org Specifically, its structure is N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide. acs.org Rimonabant and other similar pyrazole derivatives have been shown to act as inverse agonists at the CB1 receptor. acs.orgnih.govnih.gov This antagonism of the CB1 receptor has been explored for its therapeutic potential in treating obesity and related metabolic disorders. nih.gov The interaction between the pyrazole scaffold and the CB1 receptor is a key determinant of this activity, with the C-3 carboxamide oxygen of Rimonabant thought to interact with a specific lysine (B10760008) residue in the receptor. acs.org
5-HT1D Receptor Agonism
Anticancer and Antiproliferative Activities
General Antitumor Activity Against Various Cancer Cell Lines
A growing body of research has demonstrated the significant anticancer and antiproliferative activities of pyrazole and pyrazoline derivatives against a variety of cancer cell lines. These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of various kinases and the disruption of microtubule dynamics.
Several studies have highlighted the potent cytotoxic effects of pyrazole-containing compounds. For example, a series of 1,3,4-trisubstituted pyrazole derivatives were evaluated for their anti-inflammatory and antitumor activities. nih.gov Another study reported on novel pyrazole derivatives linked to different nitrogenous heterocyclic rings that showed potential as antitumor agents. tandfonline.com
The antiproliferative activity of pyrazoline derivatives has also been well-documented. One study investigated a series of pyrazolines and found that 1-(4-methoxyphenyl)-3-(2-furanyl)-5-(4-methylphenyl)-2-pyrazoline exhibited selective inhibitory effects on the A549 human lung adenocarcinoma cell line. mdpi.com Another investigation into new pyrazole compounds demonstrated their ability to overcome common mechanisms of drug resistance in various tumor cell lines. nih.gov
The following table summarizes the antiproliferative activities of selected pyrazole and pyrazoline derivatives against different cancer cell lines.
| Compound Name/Series | Cancer Cell Line(s) | Observed Activity | Reference(s) |
| 1-(4-methoxyphenyl)-3-(2-furanyl)-5-(4-methylphenyl)-2-pyrazoline | A549 (Human Lung Adenocarcinoma) | Selective inhibitory effect with an IC50 value of 138.63 µg/mL. | mdpi.com |
| 2-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)-5-methoxyphenol (EN12-4), 5-methoxy-2-(1-(pyridin-2-yl)-1H-pyrazol-5-yl)phenol (EN12-2A), and 2-(5-(4-methoxyphenyl)-1H-pyrazol-1-yl)pyridine (EN7-2) | Various sensitive and resistant tumor cell lines | Anti-proliferative activity, with the ability to overcome common drug-resistance mechanisms. | nih.gov |
| Pyrazole-based quinazolinone, benzimidazole, and tetrazinethione derivatives | MCF7 and HCT116 | Sulfonamide and tetrazinethione derivatives showed the most effective inhibition. | nih.gov |
| N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives | 60 human cancer cell lines | Compound 11c showed the highest percent inhibition and strong activity against JNK1, JNK2, p38a, and V600EBRAF kinases. | nih.gov |
| Pyrazole-linked pyrazoline hybrid | HeLa (cervical cancer) and A549 (lung cancer) | Anticancer potential with IC50 values of 23.6 µM and 37.59 µM, respectively. | biointerfaceresearch.com |
Protein Kinase Inhibition
The fusion of pyrazole and piperidine rings creates a versatile scaffold that has been successfully exploited in the design of inhibitors for a range of protein kinases, many of which are implicated in cancer and inflammatory diseases. The following sections detail the inhibitory profiles of pyrazolyl piperidine derivatives against specific kinases.
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Pyrazole-based compounds have been identified as potent inhibitors of CDKs. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which incorporate a pyrazole moiety, have demonstrated significant CDK2 inhibitory activity. mdpi.com
One such derivative, compound 15 (a di(1H-pyrazol-4-yl)pyrimidine), was found to be a highly potent inhibitor of CDK2 with a Ki value of 0.005 µM. mdpi.com This compound also showed inhibitory activity against CDK5 with a Ki of 0.003 µM. mdpi.com Another related compound, 14 , also displayed strong inhibition of CDK2 and CDK5 with Ki values of 0.007 µM and 0.003 µM, respectively. mdpi.com Furthermore, studies on other pyrazole derivatives have highlighted their potential as CDK2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar to low micromolar range. nih.govbohrium.com For example, compound 9 from one study demonstrated a potent IC50 of 0.96 μM against CDK2. nih.gov
| Compound | Target Kinase | Inhibitory Concentration (K~i~ or IC~50~) |
|---|---|---|
| Compound 15 | CDK-2 | 0.005 µM (K~i~) |
| Compound 15 | CDK-5 | 0.003 µM (K~i~) |
| Compound 14 | CDK-2 | 0.007 µM (K~i~) |
| Compound 14 | CDK-5 | 0.003 µM (K~i~) |
| Compound 9 | CDK-2 | 0.96 µM (IC~50~) |
| Compound 7d | CDK-2 | 1.47 µM (IC~50~) |
| Compound 7a | CDK-2 | 2.0 µM (IC~50~) |
| Compound 4 | CDK-2 | 3.82 µM (IC~50~) |
The PI3K signaling pathway is critical for cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. nih.gov Pyrazole and its derivatives have been investigated as inhibitors of PI3K. nih.gov Specifically, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives incorporating piperidine moieties have been developed as selective PI3Kδ inhibitors. mdpi.com
In one study, the introduction of a 2-(piperidin-4-yl)propan-2-ol (B1309101) group to the pyrazolo[1,5-a]pyrimidine scaffold resulted in compound 36 , which exhibited a high potency against PI3Kδ with an IC50 of 6.6 nM. mdpi.com This compound also demonstrated significant selectivity over other PI3K isoforms. mdpi.com Another derivative, compound 37 , which features an N-tert-butylpiperazine modification, also showed potent inhibition of PI3Kδ with an IC50 of 13.0 nM. mdpi.com
| Compound | Target Kinase | Inhibitory Concentration (IC~50~) |
|---|---|---|
| Compound 36 | PI3Kδ | 6.6 nM |
| Compound 37 | PI3Kδ | 13.0 nM |
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. nih.gov Consequently, VEGFR-2 is a prime target for anticancer therapies. nih.gov Pyrazole-based derivatives have shown promise as VEGFR-2 inhibitors. nih.gov
A study on new pyrazole derivatives identified several compounds with dual inhibitory activity against VEGFR-2 and CDK-2. nih.gov For instance, compound 6b exhibited potent VEGFR-2 inhibition with an IC50 of 0.2 μM. nih.gov Similarly, compounds 5a and 4a also demonstrated significant inhibition with IC50 values of 0.267 μM and 0.55 μM, respectively. nih.gov Other research on piperazine-chalcone hybrids and related pyrazoline analogues also reported VEGFR-2 inhibitory activity, with IC50 values for the most potent derivatives ranging from 0.57 µM to 1.48 µM. researchgate.net
| Compound | Target Kinase | Inhibitory Concentration (IC~50~) |
|---|---|---|
| Compound 6b | VEGFR-2 | 0.2 µM |
| Compound 5a | VEGFR-2 | 0.267 µM |
| Compound 4a | VEGFR-2 | 0.55 µM |
The Janus kinases are a family of tyrosine kinases that play a critical role in cytokine signaling pathways involved in immunity and inflammation. nih.gov Selective inhibition of JAK1 is a therapeutic strategy for autoimmune diseases. nih.gov C-5 pyrazole-modified pyrrolopyrimidine derivatives have been discovered as potent and selective JAK1 inhibitors. nih.gov
The design of these inhibitors leverages a potential hydrogen bond between the pyrazole group and the E966 residue in JAK1, which enhances selectivity. nih.govresearchgate.net One of the compounds from this series, 12b , exhibited excellent JAK1 selectivity in cellular assays. nih.gov Peficitinib, another novel JAK inhibitor, was found to inhibit JAK1 and JAK3 with IC50 values of 3.9 nM and 0.7 nM, respectively. researchgate.net
| Compound | Target Kinase | Inhibitory Concentration (IC~50~) |
|---|---|---|
| Peficitinib | JAK1 | 3.9 nM |
| Peficitinib | JAK3 | 0.7 nM |
Aurora kinases are key regulators of mitosis, and their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. nih.gov Pyrazole-containing compounds have been identified as potent inhibitors of Aurora kinases. nih.gov
A series of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives were designed and evaluated for Aurora-A kinase inhibition. nih.gov Compound P-6 from this series showed potent inhibition of Aurora-A kinase with an IC50 value of 0.11 ± 0.03 µM. nih.gov Another class of inhibitors, 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridines, also demonstrated potent and selective Aurora A kinase inhibitory activity. nih.gov
| Compound | Target Kinase | Inhibitory Concentration (IC~50~) |
|---|---|---|
| P-6 | Aurora-A | 0.11 ± 0.03 µM |
Maternal embryonic leucine (B10760876) zipper kinase (MELK) is highly expressed in various cancers and is implicated in the maintenance of cancer stem cells, making it a promising therapeutic target. researchgate.net Research has identified a 3-anilino-1H-pyrazolo[3,4-b]pyridine scaffold as a novel basis for MELK kinase inhibitors. researchgate.net
Further development led to piperidine-bearing pyrazolopyridine derivatives with significant MELK inhibitory activity. researchgate.net Although specific IC50 values for a range of these compounds are not detailed in the provided abstracts, the research highlights the successful optimization of this scaffold to produce potent MELK inhibitors. researchgate.net The MELK inhibitor OTS167 is currently undergoing clinical trials for various cancers. nih.gov
Estrogen Receptor-alpha (ER-α) Modulation
The pyrazole nucleus combined with a piperidine moiety has been identified as a key structural motif for developing selective estrogen receptor-alpha (ERα) antagonists. Research into this area has led to the development of compounds with high affinity and selectivity for ERα over its beta counterpart (ERβ).
One of the most prominent examples is Methyl-piperidino-pyrazole (MPP). nih.govresearchgate.net Structurally, MPP features a pyrazole core with a basic side chain containing a piperidine ring attached via an ether linkage. nih.gov This compound has demonstrated a significantly higher binding affinity for ERα, with studies indicating it is a highly selective ERα antagonist. researchgate.net In binding and transcription activation assays, MPP's antagonistic effects are potent on ERα at concentrations where it shows no significant activity on ERβ. nih.gov
Further structure-activity relationship (SAR) studies led to the synthesis of analogs like MPrP, where the N-piperidinylethoxy moiety of MPP was replaced with an N-piperidinylpropyl group. This modification was aimed at preventing potential metabolic cleavage that could regenerate the parent ERα agonist, methyl pyrazole triol (MPT). The resulting analog, MPrP, successfully retained the high ERα-selective binding affinity and potent antagonist activity observed with MPP. nih.gov These findings underscore the importance of the piperidinyl-containing side chain in conferring ERα antagonism to the pyrazole scaffold.
Table 1: ER-α Modulatory Activity of Pyrazole Compounds
| Compound Name | Chemical Name | Activity Profile | Selectivity |
|---|---|---|---|
| MPP | 1,3-bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole | ERα Antagonist nih.govresearchgate.net | Highly selective for ERα over ERβ nih.govresearchgate.net |
| MPT | Methyl pyrazole triol | ERα Agonist nih.gov | ERα selective nih.gov |
| MPrP | N/A | ERα Antagonist nih.gov | Retains high ERα selectivity nih.gov |
Angioinhibitory Activity
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Compounds that can inhibit this process, known as angioinhibitors, are a key focus of cancer research. Pyrazole derivatives have emerged as promising entities for inhibiting angiogenesis by targeting crucial signaling pathways. nih.gov
Research has shown that certain pyrazole compounds can exert significant antiangiogenic effects. The mechanism often involves the inhibition of key regulators of angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. The VEGF/VEGFR-2 signaling pathway is fundamental for tumor-induced angiogenesis. nih.gov Molecular docking studies have been employed to understand the binding interactions between novel synthesized pyrazoles and the active sites of VEGF tyrosine kinase and the VEGFR-2 receptor. These computational studies help in elucidating the potential for these compounds to disrupt the signaling cascade that leads to new blood vessel formation. nih.gov
In vivo studies, such as the yolk sac membrane (YSM) assay, have provided direct evidence of the antiangiogenic activity of specific pyrazole derivatives. For instance, in one study, several synthesized pyrazole compounds (referred to as 5a–e) demonstrated significant antiangiogenic effects by inhibiting the formation of new blood vessels in the assay. nih.gov
Table 2: Antiangiogenic and Antioxidant Activities of Selected Pyrazole Compounds
| Compound ID | Key Activity | Assay | Finding |
|---|---|---|---|
| 5a-e | Antiangiogenic | In vivo Yolk Sac Method | Showed significant antiangiogenic effects nih.gov |
| 5f | Antioxidant | Hydroxyl and Superoxide Radical Scavenging | Exhibited effective radical scavenging activities nih.gov |
Metabolic and Cardiovascular Activities
Antidiabetic Properties
The pyrazole and piperidine scaffolds are found in various compounds investigated for their antidiabetic potential. These derivatives have been shown to target several key enzymes and pathways involved in glucose homeostasis. researchgate.netnih.gov
One of the primary mechanisms of action is the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones, which are crucial for regulating blood sugar. Inhibition of DPP-4 is a recognized therapeutic approach for managing type 2 diabetes. researchgate.net Certain pyrazole-based compounds, such as new thiosemicarbazones, have been identified as potent DPP-4 inhibitors. For example, the compound 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f) demonstrated a particularly low IC50 value, indicating strong inhibitory potential against DPP-4. researchgate.net
Other enzymatic targets for pyrazole and piperidine derivatives include α-amylase and α-glucosidase. researchgate.netfrontiersin.org These enzymes are involved in the breakdown of carbohydrates in the digestive tract, and their inhibition can help to lower post-meal blood glucose levels. A novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, showed a high percentage of inhibition against the α-amylase enzyme in vitro. nih.gov Similarly, a series of acyl pyrazole sulfonamides were found to be potent inhibitors of α-glucosidase, with some compounds showing significantly lower IC50 values than the standard drug, acarbose. frontiersin.org
Table 3: Antidiabetic Activity of Selected Pyrazole and Piperidine Derivatives
| Compound Name/ID | Target Enzyme | In Vitro Activity |
|---|---|---|
| 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f) | DPP-4 | IC50: 1.266 ± 0.264 nM researchgate.net |
| 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | α-amylase | 97.30% inhibition nih.gov |
| Acyl pyrazole sulfonamide (5a) | α-glucosidase | IC50: 1.13 ± 0.06 µM frontiersin.org |
| Acarbose (Standard) | α-amylase / α-glucosidase | 61.66% inhibition (vs. α-amylase) nih.gov / IC50: 35.1 ± 0.14 µM (vs. α-glucosidase) frontiersin.org |
Angiotensin-I-Converting Enzyme (ACE) Inhibition
Angiotensin-I-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation. frontiersin.orgnih.gov It converts angiotensin I to the potent vasoconstrictor angiotensin II and degrades the vasodilator bradykinin. frontiersin.org Consequently, ACE inhibitors are a cornerstone in the treatment of hypertension and other cardiovascular diseases. nih.gov
ACE is a zinc metalloprotein, and inhibitors typically function by interacting with the zinc ion in the enzyme's active site. frontiersin.orgnih.gov While specific studies focusing on this compound as an ACE inhibitor are not extensively detailed in the provided context, the synthesis of pyrazole derivatives has been explored for potential ACE inhibitory activity. The structural features of both pyrazole and piperidine rings are common in various pharmacologically active molecules, suggesting that their combination could yield compounds with affinity for biological targets like ACE. Research into food-derived bioactive peptides has also identified potent ACE inhibitors, demonstrating that a wide variety of chemical structures can achieve this activity. nih.govmdpi.com
Antiplatelet Aggregation Activity
Platelets play a vital role in hemostasis and thrombosis. healthbiotechpharm.org The inhibition of platelet aggregation is a key therapeutic strategy for preventing and treating thromboembolic disorders. The piperidine nucleus is an essential heterocyclic system that has been incorporated into various drugs, including those with anticoagulant and antiplatelet properties. researchgate.net
Research has demonstrated the antiplatelet effects of novel piperidine derivatives. For instance, a 4-piperidone-based thiazole (B1198619) derivative, (Z)-2-(3,3-dimethyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbothioamide (R4), was shown to inhibit platelet aggregation induced by agonists like collagen and adenosine (B11128) diphosphate (B83284) (ADP). healthbiotechpharm.org The compound exhibited potent activity, completely inhibiting collagen-induced aggregation at a concentration of 1.1875 µM and showing strong inhibition against ADP-induced aggregation. healthbiotechpharm.org The mechanism is thought to involve the inhibition of secondary aggregation pathways. healthbiotechpharm.org Other studies on substituted piperazine analogues have also identified compounds with significant antiplatelet aggregating activity at low micromolar concentrations, further highlighting the potential of piperidine-containing structures in this therapeutic area. researchgate.net
Table 4: Antiplatelet Aggregation Activity of Piperidone Derivative R4
| Inducing Agent | IC50 Value (µM) | Maximum Inhibition |
|---|---|---|
| Collagen | 0.55 ± 0.12 µM healthbiotechpharm.org | 100% at 1.1875 µM healthbiotechpharm.org |
| ADP | 0.26 ± 0.20 µM healthbiotechpharm.org | 100% at 0.9375 µM healthbiotechpharm.org |
Factor Xa Inhibition (Anticoagulant Activity)
Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a major target for the development of modern anticoagulants. nih.gov Pyrazole-based compounds containing piperidine moieties have been extensively investigated as potent and selective FXa inhibitors. nih.gov
The piperidine ring often serves as the P4 moiety in these inhibitors, which is a key structural component that interacts with the S4 binding pocket of the FXa enzyme. Structure-activity relationship (SAR) studies have explored various substitutions on this piperidine group to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Research has led to the development of fused pyrazole analogs with N-arylpiperidinyl P4 groups that show exceptional inhibitory activity. One such compound, a fused pyrazole analog designated 16a, which incorporates a 2'-methylsulfonylphenyl piperidine P4 group, was identified as a highly potent FXa inhibitor with a Ki (inhibitory constant) of 0.35 nM. nih.gov This compound demonstrated an excellent profile based on its potency, selectivity against other coagulation factors, and favorable pharmacokinetic characteristics. nih.gov
Growth Hormone Secretagogue (GHS) Activity
The pyrazolyl piperidine scaffold has emerged as a significant framework in the development of potent, orally active growth hormone secretagogues (GHS). These synthetic, non-peptidyl molecules stimulate the release of growth hormone (GH) from the pituitary gland by acting as agonists for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. Research in this area has led to the discovery of several compounds with promising pharmacological profiles, demonstrating the therapeutic potential of this chemical class.
One of the most notable examples of a pyrazolyl piperidine derivative with significant GHS activity is Capromorelin (CP-424,391). nih.gov Structurally, it is a pyrazolinone-piperidine derivative that has been shown to be a potent stimulator of GH release. nih.gov Preclinical studies have demonstrated its efficacy in vitro and in vivo. In primary cultures of rat pituitary cells, Capromorelin stimulated the release of growth hormone with a high degree of potency. nih.gov
Further research into the structure-activity relationships (SAR) of Capromorelin analogues has led to the development of even more potent derivatives. By modifying various structural components of the Capromorelin scaffold, researchers have been able to enhance the compound's potency and improve its pharmacokinetic properties. acs.orgnih.gov These efforts have focused on optimizing the interactions with the GHSR-1a to achieve greater efficacy in stimulating GH secretion. acs.orgnih.gov
The detailed research findings from these studies underscore the importance of the pyrazolyl piperidine core in designing effective growth hormone secretagogues. The data generated from in vitro assays, such as receptor binding and cell-based functional assays, have been crucial in identifying key structural features that govern the GHS activity of these compounds.
Detailed Research Findings
Extensive research has been conducted to evaluate the in vitro activity of pyrazolyl piperidine compounds on the growth hormone secretagogue receptor. The potency of these compounds is typically determined by their half-maximal effective concentration (EC50) in cell-based assays that measure the release of growth hormone or the activation of the GHSR.
One key study in this area focused on the preclinical pharmacology of Capromorelin (CP-424,391). In this research, the compound was evaluated for its ability to stimulate GH release in rat pituitary cell cultures. The results demonstrated that Capromorelin is a potent GHS, with an EC50 value in the low nanomolar range. nih.gov
In a subsequent study aimed at discovering and biologically characterizing analogues of Capromorelin, a series of new derivatives were synthesized and evaluated. This research led to the identification of compound 4b , which exhibited significantly enhanced potency compared to the parent compound. The in vitro activity of compound 4b was assessed using a human GHSR-1a assay, revealing a sub-nanomolar EC50 value. acs.orgnih.gov This finding highlights the successful optimization of the pyrazolyl piperidine scaffold to yield a highly potent growth hormone secretagogue.
The following data tables summarize the in vitro activities of these key pyrazolyl piperidine compounds.
Table 1: In Vitro GHS Activity of Pyrazolyl Piperidine Compounds
| Compound | Assay System | Potency (EC50) |
| Capromorelin (CP-424,391) | Rat Pituitary Cell Culture | 3 nM |
| Compound 4b | Human GHSR-1a | 0.49 nM |
Mechanistic Insights into the Biological Action of Pyrazolyl Piperidine Derivatives
Receptor Binding and Ligand-Receptor Interactions
Derivatives of 2-(1H-pyrazol-4-yl)piperidine have been identified as modulators of various receptors, indicating that the pyrazolyl piperidine (B6355638) scaffold is a versatile pharmacophore. The nature and position of substituents on both the pyrazole (B372694) and piperidine rings play a crucial role in determining the affinity and selectivity for specific receptor targets.
Affinity and Selectivity Profiles for Specific Receptors
Research has highlighted the activity of pyrazolyl piperidine derivatives at several key receptors:
Muscarinic Acetylcholine (B1216132) Receptors (mAChRs): Certain pyrazol-4-yl-pyridine derivatives act as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. These compounds have shown the ability to increase the binding affinity of the endogenous ligand, acetylcholine.
Cannabinoid Receptors (CB1): A number of N-(piperidin-1-yl)-diarylpyrazole derivatives have been developed as potent and selective antagonists for the brain cannabinoid receptor CB1. Structural requirements for this activity include a para-substituted phenyl ring at the 5-position of the pyrazole, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position. nih.govacs.org
Chemokine Receptors (CCR5): 4-(Pyrazolyl)piperidine side chains have been incorporated into antagonists of the human CCR5 receptor, which is a crucial co-receptor for HIV entry into host cells.
Sigma Receptors (S1R): Piperidine-based compounds have been investigated as ligands for the sigma 1 receptor (S1R). For instance, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone demonstrated high affinity for S1R, acting as an agonist. rsc.org While not a direct pyrazolyl piperidine, this highlights the piperidine core's role in sigma receptor binding.
Table 1: Receptor Binding Affinity of Selected Pyrazolyl Piperidine Derivatives
| Compound Class | Receptor Target | Activity | Affinity (Ki) |
|---|---|---|---|
| Pyrazol-4-yl-pyridine derivatives | Muscarinic M4 | Positive Allosteric Modulator | Not specified |
| N-(piperidin-1-yl)-diarylpyrazoles | Cannabinoid CB1 | Antagonist | Varies with substitution |
| 4-(Pyrazolyl)piperidines | Chemokine CCR5 | Antagonist | Not specified |
| Piperidine-based compounds | Sigma 1 (S1R) | Agonist | 3.2 nM |
Data is for derivative compounds and not this compound itself.
Elucidation of Binding Modes and Pharmacophore Models
The binding modes of pyrazolyl piperidine derivatives are intricately linked to their specific receptor targets. For cannabinoid receptor antagonists, a three-point pharmacophore model has been proposed, emphasizing the importance of the two aryl rings and the piperidine amide substituent for effective binding. nih.govacs.org
Computational studies on piperidine-based sigma receptor ligands have utilized docking poses derived from co-crystal structures to understand the binding mode. These models help in the structure-based design of new ligands with improved affinity and selectivity. rsc.org
Analysis of Key Residues and Active Site Interactions
Molecular modeling and simulation studies have been instrumental in identifying key amino acid residues that interact with pyrazolyl piperidine derivatives. For sigma 1 receptor ligands, molecular dynamics simulations have revealed crucial interactions within the receptor's binding pocket, guiding further optimization of these compounds. rsc.org The specific residues involved depend on the unique architecture of the binding site of each receptor.
Enzyme Inhibition Mechanisms
The pyrazolyl piperidine scaffold has also been incorporated into molecules designed to inhibit specific enzymes, demonstrating its potential as a core structure for enzyme inhibitors.
Competitive and Non-Competitive Inhibition Kinetics
Studies on pyrazolyl piperidine derivatives have revealed different modes of enzyme inhibition:
Pyruvate (B1213749) Dehydrogenase Kinase (PDHK) Inhibition: N1-(3,3,3-trifluoro-2-hydroxo-2-methylpropionyl)-piperidine derivatives containing a pyrazole moiety have been synthesized as inhibitors of PDHK, an enzyme involved in the regulation of the pyruvate dehydrogenase complex. google.com The kinetic profile of these inhibitors was not explicitly detailed as competitive or non-competitive in the provided information.
Factor Xa Inhibition: Pyrazolyl piperidine molecules have been designed as inhibitors of Factor Xa, a key enzyme in the coagulation cascade. These compounds are being explored for their potential as anticoagulants.
Interaction with Enzyme Active Sites and Allosteric Modulation
The inhibitory activity of pyrazolyl piperidine derivatives is achieved through their interaction with the active site of the target enzyme. For Factor Xa inhibitors, the design of these molecules is based on their ability to bind to the active site and block the access of the natural substrate.
While the reviewed literature primarily focuses on direct enzyme inhibition, the capacity of related pyrazole-containing compounds to act as allosteric modulators of receptors suggests that pyrazolyl piperidine derivatives could potentially exhibit allosteric modulation of enzymes as well, although specific examples were not found in the initial search.
Specificity Against Endogenous Enzymes
Derivatives of this compound have been the subject of investigation for their inhibitory activity against various endogenous enzymes, particularly protein kinases, which are crucial regulators of cellular processes. The specificity of these compounds against different kinases is a key determinant of their therapeutic potential and pharmacological profile.
Research has demonstrated that certain pyrazolyl piperidine derivatives exhibit potent and selective inhibition of p21-activated kinase 4 (PAK4). For instance, a series of 2,4-diaminoquinazoline derivatives featuring a 2-(pyrazol-4-yl)piperidine moiety were identified as significant PAK4 inhibitors. nih.govmdpi.com Specific compounds from this series, such as 6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)quinazolin-4-amine and 6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)quinazolin-4-amine, displayed half-maximal inhibitory concentrations (IC50) in the nanomolar range against PAK4, indicating high potency. nih.gov The specificity of these compounds is critical, as PAKs are involved in various cellular functions, and off-target inhibition could lead to undesirable effects. nih.gov
Furthermore, pyrazole-based analogues have been developed as inhibitors of Cyclin-dependent kinase 2 (CDK2). nih.gov CDK2 is a key regulator of cell cycle progression, and its inhibition is a target for anticancer therapies. nih.gov Certain pyrazole derivatives have shown potent inhibition of CDK2, with IC50 values in the low micromolar to nanomolar range. nih.gov The selectivity of these compounds for CDK2 over other CDKs and kinases is an important aspect of their development.
In addition to PAK4 and CDK2, pyrazolyl pyridine (B92270) derivatives have been identified as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation. nih.gov A novel series of nicotinonitrile and pyrazolyl nicotinonitrile compounds demonstrated potent PIM-1 kinase inhibition, with one compound showing an IC50 value of 20.4 nM. nih.gov
The following table summarizes the inhibitory activity of selected pyrazolyl piperidine derivatives against specific endogenous enzymes.
| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |
| 2,4-diaminoquinazolines with 2-(pyrazol-4-yl)piperidine | PAK4 | 0.060 µM - < 1 µM | nih.govmdpi.com |
| Pyrazole-based analogs | CDK2 | 0.96 µM - 3.82 µM | nih.gov |
| Pyrazolyl nicotinonitrile derivative | PIM-1 kinase | 20.4 nM | nih.gov |
This table presents a selection of findings and is not exhaustive of all research in the area.
Cellular and Molecular Pathway Modulation
The ability of this compound derivatives to modulate cell cycle progression is a significant aspect of their biological activity. Several studies have shown that these compounds can induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.
For example, a novel pyrazole derivative, PTA-1, was found to interfere with the cell cycle profile of triple-negative breast cancer cells, causing arrest in the S and G2/M phases, with a more pronounced effect in the G2/M phase. nih.gov This arrest prevents the cells from proceeding to mitosis, thus halting their division. Similarly, certain pyrazoline derivatives have been shown to arrest the cell cycle of HepG-2 cells at the G2/M phase in a dose-dependent manner. mdpi.com
The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins. For instance, some N-(piperidine-4-yl)benzamide derivatives have been shown to inhibit the expression of cyclin B1, a crucial protein for the G2/M transition. researchgate.net Furthermore, these compounds can enhance the expression of p21 and p53, which are well-known tumor suppressor proteins that act as inhibitors of cyclin-dependent kinases, leading to cell cycle arrest. researchgate.net Pyrazole derivatives have also been found to induce G1 phase arrest, which is consistent with the inhibition of CDK2. nih.gov
The following table provides a summary of the observed effects of pyrazolyl piperidine and related derivatives on cell cycle progression.
| Compound/Derivative Class | Cell Line(s) | Effect on Cell Cycle | Key Modulated Proteins | Reference |
| PTA-1 (a pyrazole derivative) | MDA-MB-231 | S and G2/M phase arrest | Not specified | nih.gov |
| Pyrazoline derivatives | HepG-2 | G2/M phase arrest | Not specified | mdpi.com |
| N-(piperidine-4-yl)benzamide derivatives | HepG-2 | Not specified | Cyclin B1 (inhibition), p21, p53 (enhancement) | researchgate.net |
| Pyrazole-based CDK2 inhibitors | HCT-116 | G1 phase arrest | CDK2 | nih.gov |
This table is illustrative of the types of effects observed and is not a comprehensive list of all findings.
A crucial mechanism through which pyrazolyl piperidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is essential for eliminating damaged or cancerous cells and is tightly regulated by a complex network of proteins.
Studies have demonstrated that pyrazole derivatives can trigger apoptosis through both the intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is often initiated in response to cellular stress and is regulated by the Bcl-2 family of proteins. nih.govfrontiersin.orgresearchgate.net Research has shown that certain pyrazoline derivatives can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2 in a dose-dependent manner in HepG-2 cells. mdpi.com This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. nih.govfrontiersin.org
The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. nih.gov Pyrazole derivatives have been shown to activate key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-8 and caspase-9. nih.govnih.govnih.gov For instance, a novel pyrazole derivative, PTA-1, was found to induce apoptosis in triple-negative breast cancer cells as measured by phosphatidylserine (B164497) externalization and the activation of caspase-3/7. nih.gov Another study on a pyrazolyl nicotinonitrile derivative demonstrated a significant increase in the levels of active caspase-3, caspase-8, and caspase-9 in HepG2 cells, with a particularly high selectivity for caspase-9, suggesting a strong induction of the intrinsic apoptotic pathway. nih.gov
The table below summarizes the effects of various pyrazolyl piperidine and related derivatives on key markers of apoptosis.
| Compound/Derivative Class | Cell Line(s) | Apoptotic Effect | Key Apoptotic Markers | Reference |
| PTA-1 (a pyrazole derivative) | MDA-MB-231 | Induction of apoptosis | Caspase-3/7 activation | nih.gov |
| Pyrazoline derivatives | HepG-2 | Induction of apoptosis | Upregulation of Bax, Downregulation of Bcl-2, Cleaved caspase-3, Cleaved PARP | mdpi.com |
| Pyrazolyl nicotinonitrile derivative | HepG2 | Induction of apoptosis | Activation of caspase-3, -8, and -9 | nih.gov |
| 3f (a pyrazole derivative) | MDA-MB-468 | Induction of apoptosis | Caspase-3 activation | nih.gov |
This table highlights key findings and is not an exhaustive compilation of all relevant research.
The biological activity of this compound derivatives is underpinned by their ability to regulate the expression of various genes and proteins that are critical for cell survival, proliferation, and death. While comprehensive transcriptomic or proteomic studies on this specific class of compounds are not widely available in the reviewed literature, several studies have identified the modulation of key proteins involved in cell cycle control and apoptosis.
As discussed in the context of cell cycle progression, N-(piperidine-4-yl)benzamide derivatives have been shown to downregulate the expression of cyclin B1, a protein essential for the G2/M transition of the cell cycle. researchgate.net Concurrently, these compounds can upregulate the expression of the tumor suppressor proteins p53 and p21. researchgate.net The p53 protein plays a central role in sensing cellular stress and can induce cell cycle arrest or apoptosis, in part through the transcriptional activation of p21, a cyclin-dependent kinase inhibitor. researchgate.net
In the context of apoptosis, pyrazoline derivatives have been observed to modulate the expression of the Bcl-2 family of proteins. Specifically, they can lead to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. mdpi.com This alteration in the expression ratio of pro- to anti-apoptotic Bcl-2 family members is a critical event in the initiation of the mitochondrial apoptotic pathway. nih.govfrontiersin.org
Furthermore, the induction of apoptosis by these compounds is associated with an increase in the expression and activity of cleaved (active) forms of caspases, such as caspase-3, and the cleavage of their substrates, like poly(ADP-ribose) polymerase (PARP). mdpi.com
The table below provides a summary of the reported regulatory effects of pyrazolyl piperidine and related derivatives on the expression of specific proteins.
| Compound/Derivative Class | Cell Line(s) | Upregulated Proteins | Downregulated Proteins | Reference |
| N-(piperidine-4-yl)benzamide derivatives | HepG-2 | p53, p21, Rb, p-AMPK | Cyclin B1, p-Rb | researchgate.net |
| Pyrazoline derivatives | HepG-2 | Bax, p53, Cleaved caspase-3, Cleaved PARP | Bcl-2 | mdpi.com |
This table is based on the available data and illustrates the targeted regulation of protein expression by these compounds.
The cellular effects of this compound derivatives are mediated through their interaction with and modulation of key signal transduction pathways that regulate cell growth, proliferation, and survival. The inhibition of specific kinases by these compounds has direct consequences on the downstream signaling events.
One of the well-documented pathways modulated by pyrazolyl piperidine derivatives is the p21-activated kinase 4 (PAK4) signaling pathway. As potent inhibitors of PAK4, these compounds can attenuate the downstream effects of this kinase. nih.govmdpi.com PAK4 is known to be involved in regulating cell proliferation, migration, and invasion, and its inhibition can suppress these processes in cancer cells. nih.govfrontiersin.org For instance, inhibition of PAK4 has been shown to mitigate the activation of the PI3K/Akt pathway and the LIMK1-Cofilin pathway, both of which are involved in cell survival and cytoskeletal dynamics. frontiersin.org
The inhibition of CDK2 by pyrazole-based analogues directly impacts the cell cycle machinery. nih.gov CDK2, in complex with its cyclin partners, phosphorylates key substrates such as the retinoblastoma (Rb) protein, which is a critical step for the G1/S phase transition. nih.gov By inhibiting CDK2, these derivatives prevent the phosphorylation of Rb, leading to cell cycle arrest in the G1 phase. nih.gov
Furthermore, the inhibition of PIM-1 kinase by pyrazolyl pyridine derivatives suggests a modulation of the pathways regulated by this kinase. nih.gov PIM kinases are involved in the regulation of apoptosis and cell cycle progression, and their overexpression is noted in several cancers. nih.gov By inhibiting PIM-1, these compounds can promote apoptosis in cancer cells. nih.gov
While the direct effects on broader signaling networks like the MAPK/ERK and JAK/STAT pathways by this compound derivatives are less specifically detailed in the available literature, the inhibition of upstream kinases like PAK4 suggests potential downstream modulation of these pathways.
Structure Activity Relationship Sar and Structural Biology of Pyrazolyl Piperidine Compounds
Elucidation of Key Structural Motifs for Biological Activity
The pyrazole (B372694) ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of the pharmacological activity of these compounds. nih.gov Its unique electronic properties allow it to act as a versatile scaffold in drug design. nih.gov The substitution pattern on the pyrazole ring can dramatically modulate the compound's physicochemical properties and its interaction with biological targets. mdpi.com
The pyrazole ring itself can serve as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility. nih.gov While the unsubstituted ring may not always form direct interactions with a target protein, it positions other parts of the molecule for optimal binding within a receptor pocket. nih.gov Due to tautomerism, unsymmetrically substituted pyrazoles can exist as a mixture of N-1 and N-2 isomers, a factor that must be considered in synthesis and biological evaluation. nih.gov
Research into pyrazole-containing compounds has shown that substitutions at various positions are critical. For instance, in a series of pyrazolopyridine inhibitors of enterovirus replication, modifications at the N1 position demonstrated that an isopropyl group led to high selectivity. nih.gov Electron-donating groups on the pyrazole ring have been shown to increase the basicity of the ring, while electron-withdrawing groups can increase the acidity of the N-H proton. mdpi.com This modulation of electronic properties can be crucial for establishing key interactions, such as hydrogen bonds, with a biological target. For example, in certain phosphodiesterase 5 (PDE5) inhibitors, an unsubstituted pyrazole ring is essential for selective inhibition, suggesting a critical role in the drug's interaction with the enzyme. nih.gov
| Substitution Position | Substituent Type | Observed Effect on Activity | Reference Compound Class |
|---|---|---|---|
| N1 | Isopropyl | Increased selectivity | Pyrazolopyridine Antivirals nih.gov |
| N/A (Unsubstituted Ring) | - | Essential for selective PDE5 inhibition | PDE5 Inhibitors nih.gov |
| General | Electron-donating groups | Increases basicity of the pyrazole ring | 3(5)-substituted pyrazoles mdpi.com |
| General | Electron-withdrawing groups | Increases acidity of the N-H proton | General Pyrazoles mdpi.com |
The piperidine (B6355638) ring, a saturated six-membered nitrogen-containing heterocycle, is a prevalent feature in many pharmaceuticals and significantly influences the properties of 2-(1H-pyrazol-4-yl)piperidine analogs. researchgate.net Its conformational flexibility and potential for substitution are key determinants of biological activity.
The piperidine ring predominantly adopts a chair conformation, which is energetically more favorable than the boat conformation. nih.gov However, studies on certain P2Y14 receptor antagonists suggest that the receptor can tolerate various piperidine ring conformations, and that the optimal binding conformation might deviate slightly from a perfect chair state. nih.gov The conformation of the piperidine ring dictates the spatial orientation of its substituents, which in turn affects how the molecule fits into a binding site.
Substitutions on the piperidine ring can enhance drug-like properties. For instance, introducing bridged piperidine structures can increase the three-dimensionality (sp³ character) of a molecule, which may lead to lower lipophilicity and greater aqueous solubility. nih.gov The position and nature of substituents are critical. In the development of PROTAC degraders, various linkers were attached to a piperidine-2,6-dione moiety to modulate the degradation efficacy of target proteins. acs.org
The rigidity and length of a linker are crucial. Introducing rigidity through a one- or two-carbon bridge in piperidine antagonists was shown to aid in the computational modeling of binding interactions, particularly in flexible regions of a receptor. nih.gov In the context of developing potent and selective canine COX-2 inhibitors, research has explored various heteroaryl-phenyl-substituted pyrazole derivatives, where the nature of the linkage between the pyrazole and other aromatic systems is a key aspect of the SAR. nih.gov Similarly, the development of spirooxindole analogs tethered to a pyrazole scaffold highlights the importance of the linking structure in achieving desired inhibitory activity against enzymes like acetylcholinesterase. researchgate.net
Impact of Specific Functional Groups on Potency and Selectivity
The introduction of specific functional groups at various positions on the pyrazolyl piperidine scaffold can have a profound impact on biological activity. For example, in the pursuit of M4 muscarinic acetylcholine (B1216132) receptor PET radioligands, N-alkylation of a pyrazole boronic ester was a key synthetic step, and the subsequent introduction of a fluoroethyl group onto a pyrazol-4-yl-pyridine derivative led to a subtype-selective positive allosteric modulator. nih.govnih.gov This demonstrates how a small functional group modification can confer high potency and selectivity.
In another example, studies on pyrazolopyridine antiviral agents found that a 2-pyridyl group at the C4 position resulted in the most potent activity against non-polio enteroviruses, whereas a 3-sulfamoylphenyl moiety at the same position yielded the best activity against polioviruses. nih.gov This highlights how different functional groups at the same position can fine-tune the selectivity of a compound for different biological targets.
| Compound Class | Position of Functional Group | Functional Group | Impact |
|---|---|---|---|
| M4 Receptor Modulators | Pyrazole Nitrogen | Fluoroethyl | Conferred subtype-selectivity nih.govnih.gov |
| Antienteroviral Pyrazolopyridines | C4 | 2-pyridyl | Potent activity against non-polio enteroviruses nih.gov |
| Antienteroviral Pyrazolopyridines | C4 | 3-sulfamoylphenyl | Best activity against polioviruses nih.gov |
Chiral Recognition and Stereoisomeric Effects on Biological Activity
The this compound scaffold contains a chiral center at the C2 position of the piperidine ring. Consequently, the compound can exist as a pair of enantiomers, which may exhibit different biological activities. This phenomenon, known as chiral recognition, is fundamental in pharmacology, as biological systems are inherently chiral. mdpi.com
The differential activity of stereoisomers arises from their distinct three-dimensional arrangements, leading to different interactions with chiral biological macromolecules like proteins and enzymes. Effective chiral recognition typically requires a minimum of three points of interaction between the small molecule and the biological target. mdpi.com The specific enantiomer, such as (2R)-1-ethyl-2-(1H-pyrazol-4-yl)piperidine, will have a unique spatial presentation of its pyrazole and ethyl-piperidine components, leading to potentially distinct binding affinities and efficacies compared to its (S)-enantiomer. nih.gov The synthesis and evaluation of individual enantiomers are therefore critical steps in the drug discovery process to identify the more active and/or less toxic stereoisomer.
Conformational Analysis of Pyrazolyl Piperidine Systems
Quantum chemistry calculations and experimental methods, such as X-ray crystallography, are used to determine these preferences. For N-acetyl-N-methyl-(S)-piperidine-2-carboxamide (Ac-Pip-NHMe), a model for a substituted piperidine ring, the chair conformation is significantly preferred over the boat conformation. nih.gov The presence of substituents and the nature of the solvent can influence the conformational equilibrium. For instance, increasing solvent polarity can favor more extended conformations. nih.gov The relative orientation of the pyrazole ring with respect to the piperidine ring is also a key conformational parameter, governed by the rotational barrier around the C-C bond connecting the two rings. This orientation will ultimately determine how the molecule presents its key binding features to a receptor.
Bioisosteric Replacements and Their Effects on SAR
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing lead compounds by exchanging functional groups with others that have similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic profiles. In the context of pyrazolyl piperidine compounds, bioisosteric modifications on both the pyrazole and piperidine rings have been explored to modulate their biological activities.
The pyrazole moiety itself can be considered a bioisosteric replacement for an amide group, a concept that has been successfully applied in the development of enzyme inhibitors. nih.govlookchem.com This substitution can improve metabolic stability and other physicochemical properties. Studies on prolylcarboxypeptidase (PrCP) inhibitors, for instance, demonstrated that pyrazoles are effective non-classical bioisosteres for amides. nih.govlookchem.com In that specific series, the initial loss of potency from the amide-to-pyrazole switch was successfully recovered by incorporating a piperidine ring, highlighting the synergistic relationship between these two heterocyclic structures in achieving desired biological activity. lookchem.com
Structure-activity relationship (SAR) studies on pyrazolyl piperidine derivatives designed as antiplatelet agents have revealed key insights into the effects of various substituents. researchgate.net In a series of amide derivatives, the nature of the substituent on the phenyl ring attached to the amide nitrogen had a significant impact on activity. An unsubstituted phenyl ring resulted in lower activity. researchgate.net However, the introduction of either an electron-donating group like methyl or an electron-withdrawing group like bromo on the phenyl ring led to an increase in antiplatelet activity. researchgate.net The compound featuring a bromophenyl group was identified as the most potent among the aromatic amides in that study. researchgate.net This suggests that steric and electronic properties of the substituents are critical for molecular recognition and biological function.
Furthermore, replacing the aryl substituent with an alkyl group, such as a cyclohexyl ring, is a common bioisosteric strategy. In the aforementioned antiplatelet study, the cyclohexyl derivative was also found to be essential for activity. researchgate.net
In other classes of pyrazole-containing compounds, such as cannabinoid-1 (CB1) receptor antagonists, extensive bioisosteric replacements have been investigated. For example, in diaryl pyrazole antagonists like Rimonabant, the pyrazole ring has been successfully replaced by other five-membered heterocycles including pyrrole, imidazole (B134444), and triazole. researchgate.net A notable strategy involved replacing the 5-aryl substituent on the pyrazole ring with a 2-thienyl moiety that has an alkynyl unit attached. researchgate.netnih.gov This modification led to a novel class of highly potent and selective CB1 receptor antagonists, demonstrating that significant structural changes far from the core scaffold can be a viable bioisosteric approach. researchgate.netnih.gov These findings suggest that the binding pocket around the pyrazole 5-position in the CB1 receptor may be a deep, flat, and hydrophobic crevice. nih.gov While these examples are not from the this compound scaffold specifically, they illustrate validated bioisosteric strategies for the pyrazole ring that could be applicable.
Table 1: Effect of Bioisosteric Replacements on Antiplatelet Activity of Pyrazolyl Piperidine Amide Derivatives
| Compound ID | Substituent (R) on Amide | Observed Activity Trend researchgate.net |
|---|---|---|
| 4a | Phenyl | Less active |
| - | Methylphenyl | Increased activity |
| 4c | Bromophenyl | Most potent aromatic amide |
| 4d | Cyclohexyl | Considered essential for activity |
Structural Data and Crystallography of Pyrazolyl Piperidine Compounds
Structural data from X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, offering invaluable insights into its conformation, stereochemistry, and potential intermolecular interactions. Such data is crucial for understanding structure-activity relationships at a molecular level and for guiding rational drug design.
For the pyrazolyl piperidine class of compounds, single-crystal X-ray diffraction studies have been successfully conducted on certain derivatives. In a series of compounds developed as antiplatelet agents, crystal structures were obtained for an amide derivative (4c) and an ester derivative (5c). researchgate.net The crystallographic analysis of these compounds confirmed the Z-geometry of the double bond present in their structure, which was formed during the ring-opening reaction in their synthesis. researchgate.net
In a separate study, the crystal structure of 3-oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile was determined. nih.gov Although this compound features a piperidin-1-yl linkage to the pyrazole C5 position, rather than the 2-(pyrazol-4-yl)piperidine linkage, its structural data is informative for the broader class. The analysis revealed that the piperidine ring adopts a stable chair conformation. nih.gov The pyrazole moiety is nearly planar, and there is a significant dihedral angle of 42.49 (11)° between the mean planes of the piperidine and pyrazole rings. nih.gov The crystal packing of this molecule is stabilized by intermolecular N—H⋯O and N—H⋯N hydrogen bonds, which link the molecules into two-dimensional sheets. nih.gov
Table 2: Crystallographic Data for a Pyrazolyl Piperidine Derivative
| Parameter | 3-oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile nih.gov |
|---|---|
| Chemical Formula | C₉H₁₂N₄O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.2667 (5) |
| b (Å) | 7.9624 (5) |
| c (Å) | 8.8306 (8) |
| α (°) | 89.280 (6) |
| β (°) | 75.934 (7) |
| γ (°) | 71.906 (6) |
| Volume (ų) | 470.01 (6) |
| Key Structural Features | Piperidine ring in chair conformation; Dihedral angle of 42.49° between rings |
Computational Chemistry and in Silico Studies of Pyrazolyl Piperidine Systems
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode of a ligand (such as a pyrazolyl piperidine (B6355638) derivative) within the active site of a target protein.
Molecular docking simulations have been successfully employed to predict how pyrazolyl piperidine analogs bind to various biological targets. For instance, in the pursuit of new anticoagulant agents, docking studies were conducted on a series of pyrazolyl piperidine molecules designed as Factor Xa (FXa) inhibitors. The simulations suggested that these analogs adopt binding modes similar to the co-crystallized ligand Rivaroxaban, a known FXa inhibitor researchgate.net. This indicates that the pyrazolyl piperidine scaffold can effectively occupy the active site of FXa, positioning key functional groups for interaction.
In other research focusing on cancer therapeutics, docking studies have been applied to understand the interaction of piperidine derivatives with targets like the p53-HDM2 protein-protein interface. These simulations help in predicting the binding poses of novel inhibitors, guiding the selection of candidates for further development researchgate.net. Similarly, various 1H-pyrazole derivatives have been docked into the active sites of protein kinases such as VEGFR-2, Aurora A, and CDK2, which are crucial in cancer progression, to predict their inhibitory potential researchgate.net.
A primary outcome of molecular docking is the detailed identification of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. For pyrazolyl piperidine-based FXa inhibitors, docking studies revealed specific interactions within the enzyme's active site that are crucial for their inhibitory activity researchgate.net.
In the case of piperidine derivatives targeting the HDM2 protein, docking simulations identified key binding energies and poses, which were further analyzed through molecular dynamics simulations to confirm the stability of the interactions researchgate.net. For pyrazole (B372694) derivatives docked against various protein kinases, the simulations showed that the ligands fit deeply within the binding pockets, forming multiple hydrogen bonds, which are critical for potent inhibition researchgate.net.
| Compound/Derivative | Protein Target | Predicted Binding Energy (kJ/mol) | Key Interacting Residues |
|---|---|---|---|
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | VEGFR-2 (2QU5) | -10.09 | Not specified |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | Aurora A (2W1G) | -8.57 | Not specified |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b) | CDK2 (2VTO) | -10.35 | Not specified |
| Pyrazolyl piperidine analog (4a) | Factor Xa (FXa) | Not specified | Similar to Rivaroxaban |
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach has been utilized to discover novel pyrazole-containing scaffolds. For example, a virtual screening strategy was employed to identify a hit compound with an N-(3-(5-amino-1H-pyrazol-3-yl)phenyl) benzenesulfonamide scaffold that targets the papain-like protease (PLpro) of SARS-CoV-2 nih.gov. Subsequent optimization of this hit led to the development of more potent inhibitors nih.gov.
This methodology allows researchers to efficiently sift through vast chemical space to prioritize compounds for synthesis and biological testing, accelerating the discovery of new lead molecules based on the pyrazolyl piperidine framework africanjournalofbiomedicalresearch.comresearchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are then used to predict the activity of new, unsynthesized molecules.
Both 2D and 3D-QSAR models have been developed for pyrazolyl piperidine systems to understand the structural requirements for their biological activities. In a study on furan-pyrazole piperidine derivatives, 2D and 3D-QSAR models were established to correlate their chemical structures with their inhibitory activity against the Akt1 kinase and their antiproliferative effects on cancer cell lines. tandfonline.comnih.govtandfonline.com The models were built using genetic algorithms (GA) to select the most relevant molecular descriptors, which were then used to create multiple linear regression (MLR) equations tandfonline.comnih.govtandfonline.com.
These models demonstrated good statistical robustness and predictive power, as confirmed through internal and external validation techniques tandfonline.comtandfonline.com. For instance, a 3D-QSAR model for Akt1 inhibitory activity yielded a high correlation coefficient (r² = 0.832) tandfonline.com. Such models are valuable for predicting the potency of newly designed derivatives and for providing insights into the structural features that govern their activity researchgate.net.
| Model Target | Model Type | r² (Correlation Coefficient) | Q² (Cross-validated r²) | Key Descriptor Types |
|---|---|---|---|---|
| Akt1 Inhibition | 3D-QSAR | 0.832 | 0.796 | 3D Autocorrelation |
| OVCAR-8 Antiproliferative Activity | 3D-QSAR | 0.742 | 0.684 | 3D Autocorrelation |
| HCT116 Antiproliferative Activity | 3D-QSAR | 0.751 | 0.697 | 3D Autocorrelation |
CoMFA is a popular 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic properties. This method has been applied to various classes of compounds containing pyrazole or piperidine rings to guide drug design.
In a study on pyrazole-thiazolinone derivatives as EGFR kinase inhibitors, CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build predictive models. The CoMFA model for the training set of compounds showed good statistical significance with a cross-validated q² of 0.644 and a non-cross-validated r² of 0.862 nih.gov. The resulting 3D contour maps from the CoMFA analysis provided a visual representation of the regions around the molecules where changes in steric and electrostatic fields would likely lead to an increase or decrease in biological activity. For example, the maps might indicate that a bulky, electropositive substituent at a specific position on the pyrazole ring is favorable for enhancing inhibitory potency. These insights are invaluable for the rational design and optimization of new, more effective pyrazolyl piperidine-based therapeutic agents nih.gov.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecular systems. For pyrazolyl piperidine systems, DFT calculations provide fundamental insights into their chemical behavior, reactivity, and potential for intermolecular interactions. These calculations are based on the principle that the energy of a molecule can be determined from its electron density.
Analysis of Electronic Properties (e.g., Electron Density, Frontier Orbitals)
The electronic properties of pyrazolyl piperidine derivatives are crucial for understanding their reactivity and interaction with biological targets. DFT methods are frequently employed to calculate key electronic descriptors. The distribution of electron density reveals the electron-rich and electron-deficient regions of the molecule. In a typical 2-(1H-pyrazol-4-yl)piperidine scaffold, the nitrogen atoms of the pyrazole ring are expected to be electron-rich centers, while the N-H proton of the pyrazole and the C-H protons are electron-poor.
A central aspect of electronic property analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. nih.govjcsp.org.pk
For pyrazole-containing systems, the HOMO is often localized on the pyrazole ring, particularly on the dπ-orbitals if a metal is present, while the LUMO is typically distributed across the π-system of the heterocyclic ring. scispace.com This distribution dictates how the molecule will interact with other species. For instance, in a study on a rhenium(I) pyridylpyrazole complex, the HOMO was found predominantly on the metal, chlorine, and carbonyl ligands, while the LUMO was located on the pyridylpyrazole moiety, indicating its role as an electron acceptor. scispace.com Theoretical studies on other pyrazole derivatives have used DFT at levels like B3LYP/6-31G* to optimize geometries and calculate electronic properties. jcsp.org.pknih.gov These calculations provide values for HOMO, LUMO, and the energy gap, which are essential for predicting molecular behavior. jcsp.org.pk
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -5.5 | Electron-donating capability |
| LUMO Energy | -1.5 to -0.5 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Chemical stability and reactivity nih.gov |
Data are hypothetical and represent typical values reported in DFT studies on similar heterocyclic compounds for illustrative purposes. nih.govnih.gov
Evaluation of Electrostatic Potential Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, attractive to electrophiles), blue indicates positive potential (electron-poor, attractive to nucleophiles), and green represents neutral potential. researchgate.net
For pyrazole systems, MEP calculations consistently show negative potential localized around the nitrogen atoms of the pyrazole ring, confirming them as the primary sites for electrophilic attack and hydrogen bond acceptance. researchgate.net Conversely, the region around the N-H proton of the pyrazole ring exhibits a positive potential, making it a likely hydrogen bond donor site. researchgate.net The piperidine ring, being a saturated aliphatic system, generally shows a more neutral potential, although the nitrogen atom of the piperidine can also be a site of negative potential and a hydrogen bond acceptor.
The analysis of MEP surfaces is critical in drug design, as it helps to understand and predict the non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) that govern the binding of a ligand to its receptor. rsc.org By identifying the electron-rich and electron-poor regions, researchers can design modifications to the this compound scaffold to enhance its binding affinity and selectivity for a specific biological target.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For pyrazolyl piperidine systems, MD simulations provide dynamic insights into how these ligands interact with their biological targets, such as proteins or enzymes. These simulations can reveal the stability of the ligand-receptor complex, the key interactions that maintain binding, and the conformational changes that occur upon binding. mdpi.commdpi.com
Investigation of Ligand-Receptor Complex Stability and Dynamics
Once a potential binding pose of a this compound derivative is predicted by molecular docking, MD simulations are performed to assess the stability of this pose. nih.govresearchgate.net The simulation tracks the trajectory of the complex over a period, typically nanoseconds, in a simulated physiological environment. nih.gov
Several metrics are used to evaluate the stability of the ligand-receptor complex:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains stably bound in the binding pocket. researchgate.net Significant fluctuations might indicate instability or a shift in the binding mode. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein and ligand. It can highlight which residues in the binding site are most involved in the interaction and how the ligand's flexibility is constrained upon binding. researchgate.net
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the receptor is a critical indicator of binding stability. MD trajectories are analyzed to determine the occupancy of specific hydrogen bonds over time. researchgate.net For pyrazolyl piperidine systems, the pyrazole N-H group and the piperidine nitrogen are key hydrogen bond donors and acceptors, respectively. nih.gov
Studies on similar piperidine and pyrazole derivatives have shown that stable ligand binding is characterized by low RMSD values and persistent interactions with key amino acid residues in the receptor's active site. nih.govnih.gov For example, MD simulations of piperidine-based sigma-1 receptor (σ1R) antagonists revealed that the stability of the compound's pose during the simulation correlated with its binding affinity. nih.gov
| Metric | Typical Value for Stable Complex | Interpretation |
|---|---|---|
| Ligand RMSD | 1-3 Å | Indicates the ligand maintains a stable binding pose. researchgate.net |
| Protein Backbone RMSD | 1-3 Å | Shows the overall stability of the protein structure. |
| Key H-Bond Occupancy | > 50% | Crucial hydrogen bonds are consistently maintained. researchgate.net |
Values are representative and can vary depending on the specific system being studied.
Prediction of Conformational Changes Upon Binding
MD simulations are uniquely capable of revealing the dynamic conformational changes that both the ligand and the receptor may undergo during the binding process. mdpi.com While docking often treats the receptor as rigid or with limited flexibility, MD allows for full flexibility of both molecules, providing a more realistic picture of the binding event. nih.gov
Upon binding, a this compound ligand may adopt a specific, low-energy conformation that maximizes favorable interactions within the binding site. The piperidine ring typically exists in a chair conformation, but the orientation of the pyrazole substituent (axial vs. equatorial) can be crucial for optimal binding and can be observed to change during simulations. nih.gov
Furthermore, the binding of the ligand can induce conformational changes in the receptor. nih.gov These changes can range from small side-chain rearrangements to larger-scale movements of loops or even entire domains of the protein. mdpi.com Such induced-fit mechanisms are critical for biological function and can be effectively studied using MD simulations. For instance, simulations might show a flexible loop in the receptor closing over the binding pocket after the ligand has entered, sequestering it from the solvent and enhancing binding stability. These dynamic changes are often not apparent from static crystal structures but are essential for a complete understanding of the ligand's mechanism of action. nih.gov
Preclinical Evaluation and Translational Research of Pyrazolyl Piperidine Derivatives
In Vitro Pharmacological Characterization
The initial phase of preclinical assessment involves a thorough in vitro pharmacological characterization to determine the efficacy, selectivity, and mechanism of action of new chemical entities. For pyrazolyl piperidine (B6355638) derivatives, this has encompassed a range of assays, including cell-based evaluations, enzyme inhibition studies, receptor binding assays, and cytotoxicity assessments.
Cell-Based Assays for Efficacy and Selectivity (e.g., Anti-proliferative, Antiviral)
Cell-based assays are fundamental in determining the biological activity of pyrazolyl piperidine derivatives against specific cellular targets. A significant body of research has focused on their anti-proliferative effects across various human cancer cell lines.
For instance, certain pyrazole (B372694) analogues have demonstrated significant growth inhibitory activity. The methyl ester pyrazole derivative 5b was found to be highly active, inhibiting the growth of K562 (human erythroleukemia), MCF-7 (human breast cancer), and A549 (human lung cancer) cells with GI₅₀ values of 0.021 µM, 1.7 µM, and 0.69 µM, respectively. najah.edu Another study highlighted pyrazolyl pyridine (B92270) conjugate 9 , which exhibited potent cytotoxicity against MCF-7 and HepG2 (human liver cancer) cells with IC₅₀ values of 0.34 µM and 0.18 µM, respectively. nih.gov Furthermore, phthalazine-piperazine-pyrazole conjugates have also been evaluated, with one compound showing significant activity against MCF-7, A549, and DU145 (human prostate cancer) cells, with IC₅₀ values of 0.96 µM, 1.40 µM, and 2.16 µM, respectively. nih.gov
In the context of antiviral research, a novel pyrazole-piperidine core compound, designated as compound 3 , was identified as a potent inhibitor of HIV-1 entry. It demonstrated efficacy against both M-tropic and T-tropic viral strains, with IC₅₀ values of 1.7 µM and 2.9 µM, respectively, in MAGI assays. researchgate.net
| Compound Class | Cell Line | Assay Type | Activity (IC₅₀/GI₅₀) |
| Pyrazole Methyl Ester (5b) | K562 | Anti-proliferative | 0.021 µM |
| Pyrazole Methyl Ester (5b) | MCF-7 | Anti-proliferative | 1.7 µM |
| Pyrazole Methyl Ester (5b) | A549 | Anti-proliferative | 0.69 µM |
| Pyrazolyl Pyridine Conjugate (9) | MCF-7 | Cytotoxicity | 0.34 µM |
| Pyrazolyl Pyridine Conjugate (9) | HepG2 | Cytotoxicity | 0.18 µM |
| Phthalazine-Piperazine-Pyrazole Conjugate (26) | MCF-7 | Anti-proliferative | 0.96 µM |
| Phthalazine-Piperazine-Pyrazole Conjugate (26) | A549 | Anti-proliferative | 1.40 µM |
| Phthalazine-Piperazine-Pyrazole Conjugate (26) | DU145 | Anti-proliferative | 2.16 µM |
| Pyrazole-Piperidine Core (3) | HIV-1 (M-tropic) | Antiviral (MAGI) | 1.7 µM |
| Pyrazole-Piperidine Core (3) | HIV-1 (T-tropic) | Antiviral (MAGI) | 2.9 µM |
Enzyme Inhibition Assays
The therapeutic potential of pyrazolyl piperidine derivatives is often linked to their ability to inhibit specific enzymes involved in disease pathogenesis. A wide array of enzymatic assays has been employed to elucidate their mechanism of action.
Several derivatives have been identified as potent enzyme inhibitors. For example, pyrazolyl pyridine conjugate 9 demonstrated strong inhibitory effects on PIM-1 kinase, a target in cancer therapy, with an IC₅₀ value of 20.4 nM. nih.gov In the field of neurodegenerative diseases, benzimidazole-based piperidine hybrids have been screened for cholinesterase inhibition, showing IC₅₀ values for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) in the ranges of 19.44 µM to 36.05 µM and 21.57 µM to 39.55 µM, respectively. nih.gov
Other notable examples include the inhibition of the bacterial enzyme N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) by pyrazole analogs, with compound 7d showing an IC₅₀ of 17.9 µM. nih.gov Additionally, pyrazole derivatives have shown potent inhibition of carbonic anhydrase (CA) isoforms, with Kᵢ values for hCA I and hCA II in the micromolar to nanomolar range. nih.gov The pyrazole-piperidine compound 11 was also found to be an active inhibitor of HIV-1 reverse transcriptase with an IC₅₀ of 9.0 μM. researchgate.net
| Compound Class | Target Enzyme | Inhibition (IC₅₀/Kᵢ) |
| Pyrazolyl Pyridine Conjugate (9) | PIM-1 Kinase | 20.4 nM |
| Benzimidazole-Piperidine Hybrids | Acetylcholinesterase (AChE) | 19.44 - 36.05 µM |
| Benzimidazole-Piperidine Hybrids | Butyrylcholinesterase (BuChE) | 21.57 - 39.55 µM |
| Pyrazole Analog (7d) | DapE (from H. influenzae) | 17.9 µM |
| Pyrazole-carboxamide sulfonamides | hCA I | 0.063 - 3.368 µM |
| Pyrazole-carboxamide sulfonamides | hCA II | 0.007 - 4.235 µM |
| Pyrazole-Piperidine (11) | HIV-1 Reverse Transcriptase | 9.0 µM |
| Pyrazole Derivative (1) | Tubulin Polymerization | 3 µM |
| Pyrazole-Phthalazine Hybrids | α-glucosidase | 13.66 - 494 µM |
Receptor Binding and Functional Assays
To understand their interaction with cellular signaling pathways, pyrazolyl piperidine derivatives are evaluated in receptor binding and functional assays. These studies determine the affinity (Ki) and functional effect (agonist or antagonist) of the compounds at specific receptors.
A screening of piperidine/piperazine-based compounds led to the discovery of compound 1 , which demonstrated high affinity for the Sigma 1 Receptor (S1R) with a Kᵢ value of 3.2 nM, comparable to the reference compound haloperidol (B65202) (Kᵢ = 2.5 nM). Functional assays confirmed that this compound acts as an S1R agonist. rsc.org In another study, a series of chiral nonracemic (piperazin-2-yl)methanols were synthesized and evaluated for sigma-receptor affinity. The p-methoxybenzyl substituted piperazine (B1678402) 3d showed the highest affinity for the σ1-receptor with a Kᵢ value of 12.4 nM. researchgate.net
| Compound | Target Receptor | Binding Affinity (Kᵢ) | Functional Activity |
| Compound 1 | Sigma 1 (S1R) | 3.2 nM | Agonist |
| Haloperidol (Reference) | Sigma 1 (S1R) | 2.5 nM | N/A |
| Piperazine 3d | Sigma 1 (σ1) | 12.4 nM | N/A |
Cytotoxicity and Cell Viability Studies
Assessing the cytotoxicity of novel compounds is crucial to determine their therapeutic window. Studies are conducted on both cancerous and non-cancerous cell lines to evaluate selectivity.
Substituted pyrazolyl piperidine derivatives have been subjected to cell viability assays using methods like the MTT assay. researchgate.net Research on pyrazoline derivatives showed cytotoxicities towards human oral squamous cell carcinoma cell lines in the range of 6.7 µM to 400 µM. researchgate.net Importantly, these studies also evaluated cytotoxicity against normal human oral cells (HGF, HPLF, and HPC) to determine the selectivity index. researchgate.net One study on phthalazine-piperazine-pyrazole conjugates noted that a lead compound exhibited low cytotoxicity against the normal breast cell line MCF10A, indicating a favorable selectivity profile. nih.gov Similarly, novel pyrazole-4-sulfonamide derivatives were tested on U937 cells and did not exhibit cytotoxic activity based on LDH activity measurement. acs.org
| Compound Class | Cell Lines | Assay | Results (IC₅₀/EC₅₀) | Selectivity Note |
| Pyrazoline Derivatives | Ca9-22, HSC-2, HSC-3, HSC-4 (Oral Cancer) | MTT | 6.7 - 400 µM | Selectivity demonstrated vs. normal oral cells. researchgate.net |
| Phthalazine-Piperazine-Pyrazole Conjugate (26) | MCF10A (Normal Breast) | Anti-proliferative | Low cytotoxicity | Selective for cancer cells over normal cells. nih.gov |
| Pyrazole-4-sulfonamide Derivatives | U937 (Human Leukemia) | LDH | Non-cytotoxic | N/A. acs.org |
| Pyrazole Derivatives | MCF-7 (Breast Cancer) | Cytotoxicity | Active | N/A. ekb.eg |
In Vivo Efficacy Studies in Animal Models
Following promising in vitro results, pyrazolyl piperidine derivatives are advanced to in vivo studies using animal models of human diseases. These experiments are critical for evaluating the therapeutic efficacy and translational potential of the compounds in a complex biological system.
Therapeutic Efficacy in Disease Models (e.g., Cancer Xenografts, Inflammatory Models)
The in vivo efficacy of pyrazolyl piperidine derivatives has been predominantly investigated in cancer and inflammation models.
Cancer Xenograft Models
In oncology research, human tumor xenograft models in immunocompromised mice are the standard for evaluating anti-cancer efficacy. Several pyrazole hybrids have not only shown potent in vitro and in vivo efficacy but have also led to approved cancer therapies like crizotinib (B193316) and erdafitinib. researchgate.netnih.gov One study highlighted a pyrazolo[3,4-d]pyrimidine derivative that demonstrated in vivo cytotoxicity in a xenograft model using HT-29 tumor-bearing mice. nih.gov
Inflammatory Models
The anti-inflammatory properties of pyrazole derivatives have been extensively studied using models such as carrageenan-induced paw edema in rats. This test is a benchmark for evaluating acute inflammation. In this model, various pyrazole derivatives have demonstrated significant anti-inflammatory action. nih.govrjpbr.com For instance, pyrazoline derivatives 2d and 2e showed higher activity than the reference drug indomethacin. nih.gov Another study found that pyrazole analogues derived from piperine (B192125) exhibited good anti-inflammatory activity. researchgate.net The mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes, with some derivatives acting as selective COX-II inhibitors. rjpbr.com
| Disease Model | Compound Type | Key Findings |
| Cancer (HT-29 Xenograft) | Pyrazolo[3,4-d]pyrimidine derivative | Demonstrated in vivo cytotoxicity. nih.gov |
| Inflammation (Carrageenan-induced paw edema) | Pyrazole derivatives | Significant anti-inflammatory action observed. nih.govrjpbr.com |
| Inflammation (Carrageenan-induced paw edema) | Pyrazoline derivatives (2d, 2e) | Potent anti-inflammatory effects, exceeding indomethacin. nih.gov |
| Inflammation (Carrageenan-induced paw edema) | Piperine-derived pyrazole analogues | Good anti-inflammatory activity. researchgate.net |
Pharmacodynamic Biomarker Evaluation
The preclinical evaluation of pyrazolyl piperidine derivatives has identified several pharmacodynamic biomarkers to quantify the biological effects of these compounds. In vitro assays are commonly employed to determine the potency and mechanism of action. For instance, a series of substituted pyrazolyl piperidine derivatives were synthesized and evaluated for their antiplatelet activity in human platelet aggregation assays using adenosine (B11128) diphosphate (B83284) (ADP) as an agonist. researchgate.net Investigation into their structure-activity relationships revealed that compounds 3a , 3c , 3j , and 3l demonstrated significant inhibitory effects on platelet aggregation, with compound 3c being the most potent. researchgate.net Notably, the half-maximal inhibitory concentration (IC50) values indicated that most of these compounds possessed antiplatelet activity superior to the reference drug, Aspirin. researchgate.net
Beyond antiplatelet effects, pyrazole derivatives incorporating a piperidine moiety have been assessed for other therapeutic targets. One such derivative, compound 396 , showed potent antiviral activity against the Measles Virus (MV) with a very low IC50 value of 0.012 ± 0.017 µM, and importantly, it exhibited no cytotoxicity in the tested cell lines. mdpi.comnih.gov In a different therapeutic area, compound 446 was identified as a powerful antagonist of the human glucagon (B607659) receptor. mdpi.comnih.gov This was demonstrated by its ability to effectively block glucagon-induced hyperglycemia in preclinical models, including rhesus monkeys and transgenic mice, highlighting its potential in metabolic disorders. mdpi.comnih.gov
| Compound | Pharmacodynamic Effect | Key Finding | Reference |
|---|---|---|---|
| 3c | Antiplatelet Aggregation | Most potent among a series of derivatives, with activity superior to Aspirin. | researchgate.net |
| 396 | Antiviral (Measles Virus) | IC50 = 0.012 ± 0.017 µM | mdpi.comnih.gov |
| 446 | Glucagon Receptor Antagonism | Demonstrated excellent oral pharmacodynamic efficacy in rhesus monkeys and transgenic mice. | mdpi.comnih.gov |
Pharmacokinetic Profiling
The pharmacokinetic profiles of pyrazolyl piperidine and related pyrazole derivatives have been investigated in multiple preclinical species to assess their potential as orally administered drugs. Good oral bioavailability is a critical parameter for drug development.
One study focused on improving the poor bioavailability of an initial lead compound, compound 2 , a pyrazolo-pyridone inhibitor. nih.gov Through medicinal chemistry efforts, researchers developed compound 40 , which exhibited dramatically enhanced oral bioavailability of 92% in mice. nih.gov This improvement was substantial, leading to a high plasma exposure (AUC = 72.9 h·µM) following a single 50 mg/kg oral dose. nih.gov Similarly, RO3201195 , a 5-amino-1H-pyrazol-4-yl derivative, was noted for its excellent drug-like properties, including high oral bioavailability. mdpi.com Another derivative, Compound 446 , was identified as a potent antagonist with a good pharmacokinetic profile across four different preclinical species, further underscoring the potential of this chemical scaffold for oral drug development. mdpi.comnih.gov
| Compound | Species | Oral Bioavailability (%) | Cmax (µM) | AUC (h·µM) | Reference |
|---|---|---|---|---|---|
| 40 | Mouse | 92% | 6.0 | 72.9 | nih.gov |
The intestinal absorption of pyrazolyl piperidine derivatives is a key determinant of their oral bioavailability. Absorption across the intestinal epithelium is influenced by physicochemical properties such as solubility and permeability. mdpi.com For hydrophilic drugs, absorption is often governed by the paracellular pathway through tight junctions between cells. mdpi.com
In the development of pyrazolo-pyridone inhibitors, poor aqueous solubility was identified as a likely contributor to the poor absorption and low bioavailability of the initial lead compounds. nih.gov The hypothesis was that the low solubility limited the amount of drug dissolved in the gastrointestinal fluids, thereby reducing the concentration gradient needed to drive absorption across the intestinal membrane. nih.govmdpi.com Subsequent structural modifications, such as the addition of a methylamine (B109427) group to the pyrazole ring in compound 40 , greatly improved its properties. nih.gov While the study did not directly measure intestinal permeability, the dramatic increase in oral bioavailability to 92% strongly suggests that the modifications favorably impacted its absorption characteristics, likely by improving its solubility and dissolution rate in the gut. nih.gov
Preclinical Safety and Toxicity Assessment (in silico prediction only)
In silico toxicological assessments are computational methods used early in drug discovery to predict the potential toxicity of chemical structures, thereby minimizing the need for extensive animal testing. japsonline.comcore.ac.uk Various pyrazole derivatives have been subjected to such analyses to forecast potential liabilities.
For a series of pyrazolylaminoquinazoline derivatives, which include a pyrazolyl-piperidine moiety, in silico tools such as Lazar, ProTox, and ADMET Predictor™ were used to evaluate a range of toxicological endpoints. japsonline.comresearchgate.net The Lazar application was employed to predict carcinogenicity and mutagenicity. japsonline.comresearchgate.net The ProTox application was used to predict oral toxicity (LD50) and assign a toxicity class, while the ADMET Predictor™ tool assessed the potential for hepatotoxicity, reproductive disorders, and endocrine disruption. japsonline.comresearchgate.net
Results from these predictive models can guide the selection of compounds for further development. japsonline.com For example, in one study, while some pyrazolylaminoquinazoline compounds were predicted to be non-carcinogenic, others were flagged as potential carcinogens. japsonline.com Specifically, compounds V30 , V32 , V35 , and V36 were predicted to be carcinogens. japsonline.com Furthermore, despite having potent biological activity, some compounds were predicted to have mutagenic effects. researchgate.net These in silico predictions are crucial for identifying potential safety concerns early in the preclinical phase, allowing for the prioritization of compounds with a more favorable predicted safety profile. nih.gov
| Compound | Predicted Endpoint | Prediction Tool | Predicted Outcome | Reference |
|---|---|---|---|---|
| V30, V32, V35, V36 | Carcinogenicity | Lazar | Predicted Carcinogen | japsonline.com |
| V29, V32 | Mutagenicity | Lazar | Predicted Mutagenic | researchgate.net |
| V29, V32 | Hepatotoxicity | ADMET Predictor™ | Predicted Non-toxic | researchgate.net |
| V29, V32 | Endocrine Disruption | ADMET Predictor™ | Predicted Non-toxic | researchgate.net |
Drug Discovery and Therapeutic Potential of Pyrazolyl Piperidine Scaffolds
Pyrazolyl Piperidine (B6355638) Derivatives as Lead Compounds
The pyrazole (B372694) nucleus is a well-established pharmacophore, present in several clinically approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. nih.govglobalresearchonline.net Similarly, the piperidine motif is a common feature in many pharmaceuticals and natural alkaloids, contributing to favorable pharmacokinetic properties and interactions with biological targets. mdpi.comresearchgate.net The combination of these two rings in the 2-(1H-pyrazol-4-yl)piperidine structure and its derivatives has led to the identification of promising lead compounds for various diseases.
Lead compounds are molecules that demonstrate a desired biological activity and serve as the starting point for further chemical modification to improve potency, selectivity, and pharmacokinetic properties. Pyrazolyl piperidine derivatives have emerged as lead compounds in several therapeutic areas, including:
Anticancer Agents: Certain pyrazole derivatives containing a piperidine moiety have shown efficacy in inhibiting the survival of various cancer cell lines. nih.gov For instance, some compounds have demonstrated cytotoxic mechanisms involving the induction of cell cycle arrest. nih.gov The pyrazole scaffold is known to interact with various targets in cancer cells, such as kinases like EGFR, VEGFR-2, CDK, and BRAF V600E. nih.gov
Inhibitors of N-Myristoyltransferase (NMT): NMT is an enzyme crucial for the survival of Trypanosoma brucei, the parasite responsible for Human African Trypaniasis. A series of pyrazole sulfonamides incorporating a piperidine ring were identified as potent inhibitors of NMT. researchgate.net
Muscarinic Acetylcholine (B1216132) Receptor M4 Modulators: Pyrazol-4-yl-pyridine derivatives have been investigated as positive allosteric modulators (PAMs) for the M4 receptor, a target for neurological and psychiatric disorders like schizophrenia and dementia. nih.govnih.gov
The versatility of the pyrazole ring, which allows for various substitution reactions, provides ample opportunities for chemists to design and synthesize novel derivatives with tailored biological activities. nih.gov
| Lead Compound Class | Therapeutic Target/Area | Key Findings | Reference |
|---|---|---|---|
| Pyrazole derivatives with a piperidine moiety | Anticancer | Effective at inhibiting cell survival across various cancer cell lines. nih.gov | nih.gov |
| Pyrazole sulfonamides with a piperidine ring | Trypanosoma brucei N-Myristoyltransferase (NMT) | Potent inhibitors, crucial for parasite survival. researchgate.net | researchgate.net |
| Pyrazol-4-yl-pyridine derivatives | Muscarinic Acetylcholine Receptor M4 | Identified as subtype-selective positive allosteric modulators (PAMs). nih.govnih.gov | nih.govnih.gov |
Strategies for Lead Optimization in Pyrazolyl Piperidine Series
Once a lead compound is identified, lead optimization is a critical process to enhance its drug-like properties. patsnap.com This involves systematically modifying the chemical structure to improve efficacy, selectivity, and pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADMET). nih.gov For the pyrazolyl piperidine scaffold, several optimization strategies are employed.
A fundamental approach is the analysis of the Structure-Activity Relationship (SAR) . patsnap.com SAR studies involve synthesizing a series of analogues by modifying different parts of the lead compound and evaluating their biological activity. This helps to identify which chemical groups are essential for activity and which can be altered to improve properties. For example, in the pyrazole sulfonamide series of NMT inhibitors, replacing the basic piperidine with other heterocycles was explored to maintain a key interaction with the target enzyme. researchgate.net
Medicinal chemistry techniques play a crucial role in lead optimization. patsnap.com These include:
Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving biological activity or pharmacokinetics. patsnap.com
Scaffold Hopping: This strategy involves modifying the core structure of the molecule while retaining the key functionalities responsible for biological activity. patsnap.com This can lead to the discovery of novel chemical series with improved properties. scispace.com
Functional Group Modification: Altering or adding functional groups to the pyrazole or piperidine rings can significantly impact a compound's properties. For instance, in the development of NMT inhibitors, capping the sulfonamide group was found to reduce the polar surface area and improve blood-brain barrier penetration. researchgate.netacs.org
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking , are also powerful tools in lead optimization. patsnap.comresearchgate.net These techniques can predict how structural modifications might affect a compound's interaction with its target, allowing for a more rational design of new analogues. patsnap.com
Development of Next-Generation Pyrazolyl Piperidine Therapeutics
The development of next-generation therapeutics from the pyrazolyl piperidine scaffold focuses on addressing the limitations of earlier compounds and exploring new therapeutic applications. A key goal is to enhance selectivity for the desired biological target to minimize off-target effects.
One approach is the design of multi-target agents . For example, the success of multi-kinase inhibitors in cancer therapy has paved the way for the development of new pyrazole-based compounds that can simultaneously inhibit multiple signaling pathways involved in tumor growth and survival. nih.gov
Another strategy is the development of compounds with improved pharmacokinetic profiles . This can involve modifications to increase oral bioavailability, metabolic stability, and penetration of specific tissues, such as the central nervous system (CNS). researchgate.netacs.org For instance, in the pyrazole sulfonamide series targeting NMT, optimization efforts were focused on increasing CNS penetration to treat the later stages of Human African Trypaniasis. researchgate.netacs.org
The exploration of novel substitution patterns on both the pyrazole and piperidine rings continues to be a fruitful area of research. By systematically exploring the chemical space around this scaffold, researchers aim to identify new compounds with superior efficacy and safety profiles.
| Optimization Strategy | Objective | Example | Reference |
|---|---|---|---|
| Structure-Activity Relationship (SAR) Analysis | Identify key functional groups for activity and guide further modifications. | Systematic modification of the pyrazole and piperidine rings to improve potency and selectivity. patsnap.com | patsnap.com |
| Bioisosteric Replacement | Improve biological activity or pharmacokinetics by substituting functional groups. | Replacing the piperidine ring with other heterocycles to maintain key interactions with the target enzyme. researchgate.net | researchgate.net |
| Scaffold Hopping | Discover novel chemical series with improved properties by modifying the core structure. | Rigidifying a flexible scaffold to create more potent and selective inhibitors. scispace.com | scispace.com |
| Functional Group Modification | Enhance properties like solubility, metabolic stability, and target affinity. | Capping a sulfonamide group to improve blood-brain barrier penetration. researchgate.netacs.org | researchgate.netacs.org |
| Computational Modeling (QSAR, Docking) | Predict the effect of structural changes on biological activity and target interaction. | Guiding the rational design of new analogues with improved properties. patsnap.comresearchgate.net | patsnap.comresearchgate.net |
Challenges and Opportunities in Translating Pyrazolyl Piperidine Research to Clinical Applications
The translation of promising preclinical research into clinically approved drugs is a complex and challenging process. nih.gov While pyrazolyl piperidine derivatives hold significant therapeutic potential, several hurdles must be overcome to bring them to the market.
Challenges:
Complexity of Synthesis: The synthesis of complex heterocyclic compounds can be challenging and costly, which can hinder large-scale production for clinical trials and commercialization. nih.gov
Pharmacokinetics and Metabolism: Achieving an optimal ADMET profile is often a major challenge. Issues such as poor solubility, rapid metabolism, or low bioavailability can limit the effectiveness of a drug candidate.
Toxicity and Off-Target Effects: Ensuring the safety of a new drug is paramount. Unforeseen toxicity or interactions with unintended biological targets can lead to the failure of a compound in clinical development.
Intellectual Property: Securing strong patent protection for novel compounds is essential for attracting the investment needed for clinical development. nih.gov
Opportunities:
Chemical Diversity: The pyrazole scaffold's amenability to a wide range of chemical modifications provides vast opportunities for the design of new and improved drug candidates. nih.gov
Unmet Medical Needs: Pyrazolyl piperidine derivatives are being investigated for a variety of diseases with significant unmet medical needs, such as cancer and neurodegenerative disorders, which can provide a strong impetus for their development.
Advances in Drug Discovery Technologies: The use of computational tools, high-throughput screening, and other advanced technologies can accelerate the identification and optimization of promising drug candidates, potentially reducing the time and cost of drug development. patsnap.com
Other Research Applications of Pyrazolyl Piperidine Derivatives
Applications in Material Science: Hindered Amine Light Stabilizers (HALS) and Metal Complexes
The structural characteristics of pyrazolyl piperidine (B6355638) derivatives suggest their potential utility in material science, particularly as components of Hindered Amine Light Stabilizers (HALS) and as ligands in the formation of metal complexes.
Hindered Amine Light Stabilizers (HALS)
Hindered Amine Light Stabilizers are a class of additives used to protect polymers from degradation caused by exposure to ultraviolet (UV) light. frontiersin.org The core functional group responsible for this stabilizing effect is typically a sterically hindered amine, most commonly a 2,2,6,6-tetramethylpiperidine (B32323) ring. frontiersin.org While specific research on "2-(1H-pyrazol-4-yl)piperidine" as a HALS is not extensively documented, the presence of the piperidine ring in its structure is significant. frontiersin.orgresearchgate.net The mechanism of HALS involves a cyclic process where the hindered amine acts as a radical scavenger, terminating the free-radical chain reactions initiated by photo-oxidation, thereby preventing the degradation of the polymer matrix. researchgate.net
Metal Complexes
The nitrogen atoms in both the pyrazole (B372694) and piperidine rings of "this compound" and its derivatives make them excellent candidates as ligands for the formation of coordination complexes with a variety of metal ions. jocpr.comnih.gov Pyrazole-based ligands are well-known in coordination chemistry for their ability to form stable complexes with transition metals such as copper(II), nickel(II), cobalt(II/III), cadmium(II), and iron(III). jocpr.comnih.govnih.gov
The geometry and properties of these metal complexes are influenced by the nature of the substituents on the pyrazole and piperidine rings. jocpr.com For instance, the coordination can result in various geometries, including tetrahedral and square planar, depending on the metal center and the ligand structure. jocpr.com These metal complexes have potential applications in catalysis, sensing, and the development of materials with specific magnetic or optical properties. ias.ac.indntb.gov.ua
Below is a table summarizing the potential applications of pyrazolyl piperidine derivatives in material science:
| Application Area | Functional Moiety | Potential Role of Pyrazolyl Piperidine Derivative |
| Hindered Amine Light Stabilizers (HALS) | Piperidine Ring | Acts as a radical scavenger to prevent UV degradation of polymers. researchgate.netresearchgate.net |
| Pyrazole Ring | Could enhance thermal stability and compatibility with the polymer matrix. ias.ac.in | |
| Metal Complexes | Pyrazole and Piperidine Nitrogen Atoms | Act as ligands to form stable coordination complexes with various metal ions. jocpr.comnih.gov |
| Overall Structure | Can be tailored to create complexes for catalysis, sensing, and advanced materials. ias.ac.indntb.gov.ua |
Agricultural and Agrochemical Applications (e.g., Insecticidal Agents)
The pyrazole and piperidine heterocycles are independently recognized as important pharmacophores in the design of agrochemicals. rhhz.netresearchgate.netresearchgate.net Consequently, hybrid molecules incorporating both moieties, such as derivatives of "this compound," have been investigated for their potential as potent insecticidal agents. nih.govnih.gov
Research has shown that many pyrazole-containing compounds exhibit a broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties. researchgate.netnih.govglobalresearchonline.net Similarly, the piperidine scaffold is a key component in a number of commercial pesticides. rhhz.net The combination of these two rings can lead to compounds with enhanced efficacy and novel modes of action. rhhz.net
Several studies have reported the synthesis and evaluation of pyrazolyl piperidine derivatives against various agricultural pests. acs.orgresearchgate.netnih.gov For instance, certain phenylpyrazole derivatives incorporating a piperidine moiety have demonstrated significant activity against lepidopteran pests like Plutella xylostella (diamondback moth) and Mythimna separata. acs.orgnih.gov The insecticidal activity is often dependent on the nature and position of substituents on both the pyrazole and piperidine rings. researchgate.net
The following table presents a selection of research findings on the insecticidal activity of pyrazolyl piperidine derivatives:
| Compound Type | Target Pest(s) | Reported Efficacy |
| Phenylpyrazole derivatives with a piperidine group | Plutella xylostella, Mythimna separata | Some compounds showed significant mortality at concentrations of 50 mg/L. acs.org |
| Thiazolyl piperidine compounds | Aphids | A specific derivative exhibited 60% insecticidal activity at 100 mg/L. rhhz.net |
| Piperidine derivatives (general) | Nematodes | A particular piperidine compound displayed 93% insecticidal activity at 25 mg/L. rhhz.net |
These findings underscore the potential of pyrazolyl piperidine derivatives as a promising class of compounds for the development of new and effective insecticides to address the ongoing challenges in crop protection. researchgate.net
Future Perspectives and Emerging Research Avenues
Exploration of Novel Biological Targets for Pyrazolyl Piperidine (B6355638) Compounds
The therapeutic potential of pyrazolyl piperidine derivatives is expanding as researchers identify and investigate novel biological targets. The inherent structural features of these compounds allow for interactions with a diverse range of biomolecules, opening up new possibilities for treating various diseases. clinmedkaz.org
One area of significant promise is in the development of kinase inhibitors. For instance, novel pyrazolyl pyridine (B92270) conjugates have been synthesized and shown to exhibit potent cytotoxicity against liver cancer cells by acting as PIM-1 kinase inhibitors. nih.gov PIM-1 kinase is often overexpressed in hepatic malignancies and plays a crucial role in apoptosis and cell survival, making it a valuable target for cancer therapy. nih.gov The exploration of other kinases that can be modulated by 2-(1H-pyrazol-4-yl)piperidine-based compounds is an active area of research.
Furthermore, pyrazolo-piperidine cores have been identified as dual inhibitors of the chemokine receptors CCR5 and CXCR4, which are utilized by the HIV-1 virus for entry into host cells. researchgate.net This dual-target approach is a promising strategy for developing antiretroviral agents that could potentially reduce the likelihood of drug resistance. researchgate.net The ability of piperidine derivatives to interact with various enzymes, receptors, and ion channels suggests a broad range of potential applications in fields such as oncology and central nervous system disorders. clinmedkaz.org
Development of Pyrazolyl Piperidine-Based Diagnostic Tools
Beyond therapeutics, the structural motif of pyrazolyl piperidines is being leveraged for the creation of innovative diagnostic tools. The development of positron emission tomography (PET) tracers is a particularly promising avenue. PET imaging allows for the in vivo detection and quantification of specific biological targets, aiding in the early diagnosis and monitoring of diseases. acs.org
Researchers are exploring derivatives of pyrazole-containing compounds for imaging α-synuclein aggregates, which are a hallmark of Parkinson's disease and related neurodegenerative disorders. acs.org The ability to visualize these aggregates in the brain would represent a significant breakthrough for early diagnosis and for assessing the efficacy of new treatments. acs.org The development of pyrazolyl piperidine-based ligands that can be radiolabeled and used as PET tracers is a key focus of this research.
Integration of Artificial Intelligence and Machine Learning in Pyrazolyl Piperidine Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of pyrazolyl piperidine-based compounds is no exception. premierscience.commdpi.com These computational tools can significantly accelerate the identification of new drug candidates and optimize their properties. premierscience.com
AI and ML algorithms can be used to analyze vast datasets of chemical structures and biological activities to predict the potential of new pyrazolyl piperidine derivatives. mdpi.comijirt.org This includes predicting their interactions with specific biological targets, their pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and their potential toxicity. nih.gov By employing techniques such as quantitative structure-activity relationship (QSAR) analysis and de novo drug design, researchers can virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. mdpi.comnih.gov This in silico approach reduces the time and cost associated with traditional drug discovery methods. nih.gov
Green Chemistry Approaches for Sustainable Pyrazolyl Piperidine Synthesis
As the pharmaceutical industry places increasing emphasis on sustainability, the development of environmentally friendly synthetic methods is paramount. Green chemistry principles are being applied to the synthesis of pyrazole (B372694) and related heterocyclic compounds to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. nih.govresearchgate.net
Traditional methods for synthesizing pyrazoles often involve hazardous solvents and reagents. rasayanjournal.co.in Modern, greener approaches include microwave-assisted synthesis, the use of recyclable catalysts, and solvent-free reaction conditions. nih.govmdpi.com These methods not only offer environmental benefits but can also lead to higher yields, shorter reaction times, and simpler purification processes. rasayanjournal.co.in The application of these green chemistry strategies to the multi-step synthesis of this compound and its derivatives is an important area of ongoing research, aiming to make the production of these valuable compounds more sustainable and cost-effective. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(1H-pyrazol-4-yl)piperidine, and how can regioselectivity challenges during pyrazole ring formation be addressed?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or β-keto esters. For regioselective pyrazole formation, use N-tosylhydrazones under palladium catalysis to control substituent positioning . Piperidine ring introduction can be achieved via nucleophilic substitution or reductive amination. Key parameters include pH control (8–10 for hydrazine reactions) and temperature (80–120°C for cyclization). Employ HPLC or TLC to monitor intermediate purity .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what are the expected key spectral signatures?
- Methodological Answer :
- 1H NMR : Pyrazole protons appear as singlets at δ 7.5–8.0 ppm. Piperidine protons show multiplets at δ 1.5–3.0 ppm (axial/equatorial H) and N–H signals at δ 2.5–3.5 ppm (broad, exchangeable) .
- 13C NMR : Pyrazole carbons resonate at δ 140–150 ppm; piperidine carbons appear at δ 20–50 ppm.
- IR : N–H stretching (3200–3400 cm⁻¹) and C=N/C–N vibrations (1550–1650 cm⁻¹) confirm the heterocyclic core .
- MS : Molecular ion peaks (e.g., [M+H]+) should match the calculated molecular weight (e.g., 163.22 g/mol for C8H13N3).
Q. What are common impurities encountered during the synthesis of this compound, and how can chromatographic methods be optimized for their separation?
- Methodological Answer : Common impurities include unreacted hydrazine derivatives, regioisomeric pyrazoles, and partially hydrogenated piperidine intermediates. Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) for separation. Gradient elution (5–95% acetonitrile over 20 min) resolves polar and non-polar byproducts. For regioisomers, chiral columns (e.g., Chiralpak AD-H) or ion-pair reagents (e.g., sodium hexanesulfonate) improve resolution .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of intermediates in the synthesis of this compound, and what parameters should be prioritized for accurate predictions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts transition-state energies for cyclization and regioselectivity. Focus on:
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Frontier Molecular Orbitals (HOMO/LUMO) to assess reactivity toward hydrazine or diketones.
- Solvent effects (e.g., polarizable continuum models for aqueous/organic mixtures). Validate with experimental kinetic data .
Q. What strategies resolve contradictions between theoretical and experimental NMR chemical shifts for this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility.
- Dynamic NMR : Variable-temperature studies (e.g., −50°C to 50°C) to freeze rotamers or tautomers.
- Solvent Correction : Use computational tools (e.g., COSMO-RS) to model solvent-induced shifts.
- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating 1H-13C couplings .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives, and how should control experiments be designed to account for off-target effects?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP analogs like ADP-Glo™). Include a positive control (e.g., staurosporine) and a vehicle control (DMSO ≤0.1%).
- Cytotoxicity : MTT assay with HEK293 or HepG2 cells. Normalize to untreated cells and a reference toxin (e.g., doxorubicin).
- Off-Target Mitigation : Perform counter-screens against unrelated enzymes (e.g., phosphatases) and use siRNA knockdown to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
